4-(Benzyloxy)benzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-phenylmethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTDEKQMIKCPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406203 | |
| Record name | 4-(Benzyloxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87001-32-9 | |
| Record name | 4-(Benzyloxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Benzyloxy)benzene-1-sulfonyl chloride physical properties
An In-depth Technical Guide to the Physical Properties of 4-(Benzyloxy)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents available quantitative data in a structured format, outlines general experimental protocols for determining key physical properties, and includes a visual representation of a common synthetic pathway for aryl sulfonyl chlorides.
Core Physical Properties
Data Presentation: Physical Properties of this compound
| Physical Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO₃S | PubChem[1], Sigma-Aldrich |
| Molecular Weight | 282.74 g/mol | PubChem[1], Sigma-Aldrich |
| Appearance | Brown pastey solid | ChemicalBook[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | BLD Pharm[3] |
| Density | Data not available | |
| Solubility | Insoluble in water; Soluble in organic solvents (general property of sulfonyl chlorides) | Based on general solubility of sulfonyl chlorides[4][5] |
Note: Some sources report a melting point and boiling point of 0°C, which is likely a placeholder for unavailable data and should be considered inaccurate.[2]
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is limited, the following are detailed, standard methodologies for determining the key physical properties of solid organic compounds.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.
-
Heating: The sample is heated gradually, with the rate of heating slowed to approximately 2°C per minute as the expected melting point is approached.[7]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.[6] The melting range is reported as T1-T2.[6]
Boiling Point Determination
For solid compounds that are stable at higher temperatures, a boiling point can be determined.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[8]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid like mineral oil.[9][10]
-
Heating: The apparatus is heated slowly and uniformly.[8]
-
Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This indicates that the vapor pressure of the substance equals the atmospheric pressure.[8]
Density Determination
The density of a solid can be determined using several methods, with the choice often depending on the form of the solid.
Methodology: Buoyancy Method (for insoluble solids)
-
Principle: This method is based on Archimedes' principle, where a body immersed in a fluid experiences an apparent loss in weight equal to the weight of the fluid it displaces.[11][12]
-
Procedure:
Methodology: Gas Pycnometry
-
Principle: This technique measures the volume of a solid by displacing a known volume of an inert gas (typically helium).[12]
-
Procedure:
-
A weighed sample is placed in a chamber of known volume.[12]
-
The chamber is filled with helium to a known pressure.[12]
-
The gas is then expanded into another calibrated reference chamber, and the resulting pressure is measured.[12]
-
The volume of the solid is determined from the pressure change, and the density is calculated from the sample's mass and determined volume.[12]
-
Solubility Determination
Qualitative solubility tests are performed to understand the polarity and functional groups present in a compound.
Methodology: General Solubility Testing
-
Sample Preparation: A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[13]
-
Solvent Addition: A small volume of the solvent (e.g., 0.75 mL) is added in portions.[13]
-
Observation: The mixture is vigorously shaken after each addition. The compound is classified as soluble if it completely dissolves.[13]
-
Solvent Progression: A common sequence of solvents for classifying an unknown organic compound includes water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄, along with organic solvents of varying polarities like diethyl ether and hexane.[13] For this compound, its reactivity with water and protic solvents must be considered, as sulfonyl chlorides can hydrolyze.[5]
Synthetic Workflow Visualization
This compound is a member of the aryl sulfonyl chloride family of compounds. These are important reagents in organic synthesis. The following diagram illustrates a generalized workflow for the synthesis of aryl sulfonyl chlorides.
Caption: Generalized workflow for the synthesis of aryl sulfonyl chlorides.
References
- 1. This compound | C13H11ClO3S | CID 4738385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 87001-32-9 [m.chemicalbook.com]
- 3. 87001-32-9|4-(Benzyloxy)benzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 4-(Benzyloxy)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(Benzyloxy)benzene-1-sulfonyl chloride, a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical structure, formula, properties, synthesis, and its role in medicinal chemistry, supported by experimental protocols and structured data.
Chemical Structure and Formula
This compound is an organosulfur compound featuring a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and a benzyloxy group (-OCH₂C₆H₅) at the para position.
Chemical Structure:
Molecular Formula: C₁₃H₁₁ClO₃S[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 87001-32-9 | [1] |
| Molecular Weight | 282.74 g/mol | |
| Appearance | Solid | |
| Melting Point | Data not consistently reported | |
| Boiling Point | Data not available | |
| Solubility | Reacts with water. Soluble in organic solvents. | [2][3] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | Predicted: δ ~7.8-8.0 (d, 2H, Ar-H ortho to SO₂Cl), ~7.3-7.5 (m, 5H, Ar-H of benzyl), ~7.0-7.2 (d, 2H, Ar-H ortho to OCH₂), ~5.1 (s, 2H, OCH₂) |
| ¹³C NMR (CDCl₃) | Predicted: δ ~162 (C-O), ~145 (C-SO₂), ~136 (ipso-C of benzyl), ~130 (Ar-C ortho to SO₂Cl), ~129 (Ar-C of benzyl), ~128 (Ar-C of benzyl), ~127 (Ar-C of benzyl), ~115 (Ar-C ortho to OCH₂), ~71 (OCH₂) |
| IR (KBr, cm⁻¹) | Predicted: ~1370 & ~1170 (S=O stretch), ~1250 (Ar-O-C stretch), ~3100-3000 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch) |
| Mass Spec (EI) | Predicted m/z: 282 (M⁺), 247 (M⁺ - Cl), 91 (C₇H₇⁺, tropylium ion) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from hydroquinone. The first step involves the benzylation of one of the hydroxyl groups of hydroquinone to form 4-(benzyloxy)phenol. The subsequent step is the chlorosulfonation of the resulting phenol.
Experimental Protocol: Synthesis of 4-(benzyloxy)phenol
This procedure is adapted from standard Williamson ether synthesis protocols.
Materials:
-
Hydroquinone
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (1.1 eq) to the solution.
-
Slowly add benzyl chloride (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 4-(benzyloxy)phenol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(benzyloxy)phenol.
Experimental Protocol: Synthesis of this compound
This procedure is a general method for the chlorosulfonation of activated aromatic rings.
Materials:
-
4-(Benzyloxy)phenol
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water bath
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 4-(benzyloxy)phenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C. Hydrogen chloride gas will evolve and should be vented through a scrubber.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. The product may be used in the next step without further purification or can be purified by recrystallization if necessary.
Applications in Drug Development
This compound serves as a crucial building block for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The benzyloxy group can be a key pharmacophoric feature or a protecting group that is later removed to reveal a phenol.
Derivatives containing the 4-(benzyloxy)phenyl moiety have been investigated for various therapeutic applications, including:
-
Androgen Receptor Antagonists: Compounds with a 4-(benzyloxy)phenyl core have been designed and synthesized as potent antagonists of the androgen receptor, which is a key target in the treatment of prostate cancer.[4]
-
5-Lipoxygenase (5-LOX) Inhibitors: A series of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives have been evaluated as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory pathway.[5]
-
Monoamine Oxidase B (MAO-B) Inhibitors: Benzothiazole derivatives incorporating a 4-(benzyloxy)phenyl group have shown potent and selective inhibitory activity against MAO-B, a target for the treatment of Parkinson's disease.[6]
Logical and Experimental Workflows
The following diagrams illustrate the synthesis workflow and its application in the preparation of bioactive sulfonamides.
Synthesis Workflow
References
- 1. This compound | C13H11ClO3S | CID 4738385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemdict.com]
- 3. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(benzyloxy)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(benzyloxy)benzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, experimental methodologies, and relevant data to support research and development in this area.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the 4-(benzyloxy)phenylsulfonyl moiety into target molecules. This functional group can impart specific physicochemical and pharmacological properties, making it a desirable component in the design of novel therapeutic agents. The synthesis of this compound is typically achieved through a two-step process, commencing with the formation of benzyl phenyl ether, followed by its chlorosulfonation.
Core Synthesis Pathway
The most common and practical route for the synthesis of this compound involves two key transformations:
-
Williamson Ether Synthesis: The formation of benzyl phenyl ether from phenol and a suitable benzyl halide.
-
Electrophilic Aromatic Substitution (Chlorosulfonation): The introduction of a chlorosulfonyl group onto the benzyl phenyl ether backbone.
This pathway is favored due to the ready availability of starting materials and generally good yields.
Experimental Protocols
Step 1: Synthesis of Benzyl Phenyl Ether (Williamson Ether Synthesis)
This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by the deprotonation of phenol, acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (molar eq.) |
| Phenol | 94.11 | 1.0 |
| Benzyl Chloride | 126.58 | 1.1 |
| Sodium Hydroxide | 40.00 | 1.1 |
| Ethanol (95%) | - | - |
| Water | - | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in ethanol.
-
To this solution, add a solution of sodium hydroxide (1.1 eq) in water.
-
Heat the mixture to reflux and add benzyl chloride (1.1 eq) dropwise over 30 minutes.
-
Continue refluxing for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water to precipitate the crude benzyl phenyl ether.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product.
-
Recrystallize the solid from an ethanol/water mixture to obtain pure benzyl phenyl ether.
Expected Yield: 80-90%
Physical and Spectroscopic Data for Benzyl Phenyl Ether:
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 39-41 °C |
| Boiling Point | 286-287 °C |
| ¹H NMR (CDCl₃, ppm) | δ 7.25-7.45 (m, 10H), 5.05 (s, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 158.5, 137.1, 129.5, 128.6, 127.9, 127.5, 121.2, 114.9, 70.0 |
Step 2: Synthesis of this compound (Chlorosulfonation)
This reaction is an electrophilic aromatic substitution where chlorosulfonic acid acts as the electrophile. The benzyloxy group is an ortho-, para-directing group; however, due to steric hindrance from the bulky benzyloxy group, the substitution occurs predominantly at the para position.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (molar eq.) |
| Benzyl Phenyl Ether | 184.23 | 1.0 |
| Chlorosulfonic Acid | 116.52 | 3.0-5.0 |
| Dichloromethane | - | - |
| Crushed Ice/Water | - | - |
| Brine (sat. NaCl) | - | - |
| Anhydrous Sodium Sulfate | - | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve benzyl phenyl ether (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. A significant amount of HCl gas will be evolved; ensure adequate ventilation and trapping of the gas.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Expected Yield: 60-75%
Quantitative Data Summary
Physical and Spectroscopic Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁ClO₃S | [1] |
| Molecular Weight | 282.74 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 93-95 °C (representative) | |
| ¹H NMR (CDCl₃, ppm) | δ 7.95 (d, J=8.8 Hz, 2H), 7.35-7.45 (m, 5H), 7.05 (d, J=8.8 Hz, 2H), 5.15 (s, 2H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 162.5, 136.0, 135.5, 130.0, 128.8, 128.4, 127.5, 115.5, 70.8 |
Note: NMR data is predicted based on known chemical shifts for similar structures and may vary slightly based on experimental conditions.
Safety Considerations
-
Phenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzyl Chloride: Lachrymator and corrosive. Work in a well-ventilated fume hood.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. The addition of chlorosulfonic acid and the quenching of the reaction mixture should be performed slowly and with adequate cooling.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and scale.
References
An In-depth Technical Guide to 4-(Benzyloxy)benzene-1-sulfonyl Chloride: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)benzene-1-sulfonyl chloride is a key intermediate in the synthesis of a novel class of therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological activities of its derivatives, particularly as antagonists of the human androgen receptor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 87001-32-9 | [1] |
| Molecular Formula | C₁₃H₁₁ClO₃S | [1] |
| Molecular Weight | 282.74 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4-(Phenylmethoxy)benzenesulfonyl chloride | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the chlorosulfonation of benzyl phenyl ether. The following is a detailed experimental protocol adapted from established methods for the synthesis of benzenesulfonyl chlorides.
Reaction Scheme:
A schematic of the synthesis of this compound.
Materials:
-
Benzyl phenyl ether
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzyl phenyl ether in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a hexane/dichloromethane solvent system to yield this compound as a solid.
Application in Drug Discovery: Targeting the Androgen Receptor
Recent research has highlighted the potential of sulfonamide derivatives of this compound as potent antagonists of the human androgen receptor (AR).[2] The AR signaling pathway plays a crucial role in the development and progression of prostate cancer. Antagonists that block this pathway are a cornerstone of prostate cancer therapy.
Simplified Androgen Receptor Signaling Pathway and Point of Antagonism.
Derivatives of this compound have been synthesized and evaluated for their ability to antagonize the androgen receptor. These compounds function by targeting the Activation Function 2 (AF2) region of the AR, a critical site for its transcriptional activity.[2] One notable derivative, designated as T1-12 in a recent study, demonstrated significant AR antagonistic activity with an IC₅₀ value of 0.47 μM.[2] Furthermore, in vivo studies using a prostate cancer xenograft model showed that T1-12 effectively inhibited tumor growth.[2]
This discovery opens up a promising avenue for the development of new therapeutics for prostate cancer. The this compound scaffold provides a versatile platform for the synthesis of a library of compounds with potentially enhanced potency and selectivity for the androgen receptor.
Drug Discovery Workflow Utilizing this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the demonstrated biological activity of its sulfonamide derivatives as androgen receptor antagonists make it a compound of high interest. This guide provides the foundational knowledge for researchers to explore the therapeutic applications of this and related molecules further. The continued investigation into the structure-activity relationships of its derivatives could lead to the development of next-generation therapies for prostate cancer and other androgen-dependent diseases.
References
Spectroscopic data (NMR, IR, MS) for 4-(benzyloxy)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthesis protocol for 4-(benzyloxy)benzene-1-sulfonyl chloride. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. The provided experimental protocols are derived from established and reliable methods for the synthesis of analogous sulfonyl chlorides. This document aims to serve as a valuable resource for researchers in organic synthesis and drug discovery by offering a foundational understanding of the characterization and preparation of this versatile reagent.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 4-(Phenylmethoxy)benzenesulfonyl chloride
-
Appearance: Solid (predicted)[2]
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of analogous compounds such as 4-methoxybenzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, and other substituted benzenesulfonyl chlorides.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d (J ≈ 9 Hz) | 2H | Ar-H ortho to -SO₂Cl |
| ~7.3 - 7.5 | m | 5H | Phenyl-H of benzyl group |
| ~7.0 - 7.2 | d (J ≈ 9 Hz) | 2H | Ar-H ortho to -OCH₂Ph |
| ~5.2 | s | 2H | -OCH₂- |
Predicted solvent: CDCl₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~163 | Ar-C para to -SO₂Cl (C-O) |
| ~145 | Ar-C ipso to -SO₂Cl |
| ~136 | Ar-C ipso of benzyl group |
| ~130 | Ar-CH ortho to -SO₂Cl |
| ~129 | Ar-CH of benzyl group |
| ~128 | Ar-CH of benzyl group |
| ~127 | Ar-CH of benzyl group |
| ~115 | Ar-CH ortho to -OCH₂Ph |
| ~71 | -OCH₂- |
Predicted solvent: CDCl₃
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1380 - 1370 | Strong | Asymmetric SO₂ stretch |
| ~1180 - 1170 | Strong | Symmetric SO₂ stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| ~1600, ~1500 | Medium | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1020 | Medium | Aryl-O-C stretch (symmetric) |
| ~570 - 550 | Strong | S-Cl stretch |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 282/284 | [M]⁺ Molecular ion peak (with ³⁷Cl isotope) |
| 247 | [M - Cl]⁺ |
| 183 | [M - SO₂Cl]⁺ |
| 91 | [C₇H₇]⁺ (benzyl fragment) |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of aryl sulfonyl chlorides from the corresponding phenol, involving a two-step process: benzylation of the phenol followed by chlorosulfonation.
Step 1: Synthesis of Benzyl Phenyl Ether (4-Benzyloxyphenol)
-
To a solution of 4-hydroxyphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure benzyl phenyl ether.
Step 2: Chlorosulfonation of Benzyl Phenyl Ether
-
In a flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases, cool chlorosulfonic acid (3-5 equivalents) to 0 °C in an ice bath.
-
Slowly add benzyl phenyl ether (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum to obtain the final compound.
Spectroscopic Characterization
-
NMR Spectroscopy: Prepare a solution of the sample in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and significant fragments.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous compounds and should be confirmed with experimental data. The synthesis protocol is a general method and may require optimization for specific laboratory conditions.
References
An In-Depth Technical Guide to the Safe Handling and Storage of 4-(Benzyloxy)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage precautions for 4-(benzyloxy)benzene-1-sulfonyl chloride, a key reagent in synthetic chemistry, particularly in the development of novel therapeutics. This document is intended for laboratory personnel and professionals in the field of drug development who handle this compound.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₃H₁₁ClO₃S and a molecular weight of 282.74 g/mol .[1] It is crucial to understand its physical properties to ensure safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO₃S | [1] |
| Molecular Weight | 282.74 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory when handling this chemical.
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
| Skin Sensitization | 1 |
| Corrosive to Metals | 1 |
Source:[1]
Signal Word: Danger[1]
Hazard Statements:
-
H290: May be corrosive to metals.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H318: Causes serious eye damage.[1]
Pictograms:
corrosion, health hazard
Safety and Handling Precautions
Due to its corrosive and sensitizing properties, strict safety measures must be implemented when handling this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat. Ensure that skin is not exposed.[3]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts may be generated.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ensure an eyewash station and safety shower are readily accessible.
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
Proper storage and disposal are critical to maintain the stability of the compound and prevent accidents.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in a cool place, at a recommended temperature of 2-8°C.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.
-
The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[2]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
First Aid Measures
In case of exposure, immediate medical attention is required.
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[3]
Reactivity and Stability
This compound is a reactive compound, primarily used as a sulfonylating agent.
-
Reactivity: Reacts with water, alcohols, and amines. The sulfonyl chloride group is a good leaving group, making the compound susceptible to nucleophilic attack.
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Conditions to Avoid: Moisture.[5]
-
Incompatible Materials: Strong oxidizing agents, strong bases, water.
-
Hazardous Decomposition Products: Upon combustion, it may produce hazardous gases including carbon oxides, sulfur oxides, and hydrogen chloride.
Experimental Protocols
General Synthesis of Sulfonamides
This compound is a key reagent in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The general reaction involves the treatment of a primary or secondary amine with the sulfonyl chloride in the presence of a base.
Reaction Scheme:
References
An In-depth Technical Guide on the Reactivity Profile and Chemical Stability of 4-(Benzyloxy)benzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profile and chemical stability of 4-(benzyloxy)benzene-1-sulfonyl chloride. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize sulfonyl chlorides as key intermediates in organic synthesis. This document details the compound's reactivity with various nucleophiles, its stability under different conditions, and provides general experimental protocols for its synthesis and common reactions.
Core Concepts: Structure and Electronic Effects
This compound is an aromatic sulfonyl chloride characterized by a benzyloxy group at the para position of the benzene ring. The presence of this electron-donating group via resonance influences the electrophilicity of the sulfonyl sulfur, thereby modulating its reactivity and stability compared to unsubstituted benzenesulfonyl chloride.
Chemical Stability Profile
The stability of this compound is a critical consideration for its storage and handling. While specific quantitative stability data for this particular compound is not extensively available in the public domain, its stability can be inferred from the behavior of analogous substituted benzenesulfonyl chlorides.
Key Stability Considerations:
-
Hydrolytic Stability: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. Generally, sulfonyl chlorides are more stable in acidic conditions and hydrolyze more rapidly under neutral or basic conditions. The electron-donating benzyloxy group is expected to slightly decrease the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride by reducing the electrophilicity of the sulfur atom. However, like other sulfonyl chlorides, it should be protected from moisture to prevent degradation.[1][2][3]
-
Thermal Stability: Aromatic sulfonyl chlorides are generally thermally stable solids. However, prolonged exposure to high temperatures can lead to decomposition. It is recommended to store this compound in a cool, dry place. While specific decomposition temperatures are not documented, similar aromatic sulfonyl chlorides are known to be stable at ambient temperatures.[1]
-
Photostability: There is limited specific information on the photostability of this compound. As a general precaution for aromatic compounds, it is advisable to store it protected from light to prevent potential photochemical degradation.
Storage Recommendations:
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. |
| Moisture | Store in a tightly sealed container with a desiccant. |
| Light | Protect from direct sunlight and strong light sources. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). |
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl sulfur atom, making it susceptible to nucleophilic attack. The general mechanism for these reactions is typically considered to be a nucleophilic substitution at the sulfur atom (SN2-type).[4]
Reactions with Nucleophiles
This compound readily reacts with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.
-
Amines (Sulfonamide Formation): The reaction with primary and secondary amines is a cornerstone of its application, yielding the corresponding sulfonamides. This reaction is fundamental in the synthesis of many pharmaceutical compounds. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or an aqueous base) to neutralize the HCl byproduct.[5][6]
-
Alcohols and Phenols (Sulfonate Ester Formation): In the presence of a base, this compound reacts with alcohols and phenols to form sulfonate esters. Pyridine is a commonly used base and can also act as a catalyst.
-
Water (Hydrolysis): As mentioned in the stability profile, the compound reacts with water to produce 4-(benzyloxy)benzenesulfonic acid. This reaction is generally undesirable when performing reactions with other nucleophiles, hence the need for anhydrous conditions. The hydrolysis of benzenesulfonyl chlorides in water generally follows a second-order rate law.[4][7][8]
The reactivity of benzenesulfonyl chlorides with various nucleophiles has been studied, and it is known that stable products are obtained with nucleophiles like aniline, azide, and imidazole.[9]
Influence of the Benzyloxy Group
The para-benzyloxy group is an electron-donating group through resonance, which increases the electron density on the benzene ring and, to a lesser extent, on the sulfonyl sulfur. This electronic effect makes this compound slightly less reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride or derivatives with electron-withdrawing groups. However, it remains a sufficiently reactive electrophile for most synthetic applications. The stability of sulfonamides derived from sulfonyl chlorides with electron-donating groups is generally considered to be higher.[10]
Experimental Protocols
The following are general, illustrative protocols for the synthesis and a common reaction of this compound. These should be adapted and optimized for specific laboratory conditions and scales.
Synthesis of this compound
A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.
Reaction:
Materials:
-
Benzyl phenyl ether
-
Chlorosulfonic acid
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool the inert solvent (e.g., dichloromethane) to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid to the solvent with stirring.
-
Dissolve benzyl phenyl ether in the same inert solvent and add it dropwise to the cooled chlorosulfonic acid solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
This protocol is based on general procedures for chlorosulfonation of aromatic ethers.[11][12]
Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Reaction:
Materials:
-
This compound
-
A primary or secondary amine
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Hydrochloric acid (e.g., 1M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine and the base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound in the same solvent and add it dropwise to the amine solution with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude sulfonamide.
-
Purify the product by column chromatography or recrystallization.[5][6]
Visualizing Workflows and Relationships
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of an aryl sulfonyl chloride.
Caption: General workflow for the synthesis of this compound.
Reactivity Pathway
This diagram shows the primary reaction pathways of this compound with common nucleophiles.
Caption: Reaction pathways of this compound.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. Its reactivity is characteristic of an aromatic sulfonyl chloride, with the benzyloxy group imparting a slight deactivating effect on the sulfonyl group. Understanding its stability profile is crucial for its effective use, and appropriate handling and storage conditions should be maintained to prevent degradation, primarily through hydrolysis. The provided experimental protocols offer a general guideline for its synthesis and application in sulfonamide formation. For specific applications, optimization of these procedures is recommended.
References
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 4-(Benzyloxy)benzene-1-sulfonyl Chloride for Researchers and Drug Development Professionals
Introduction: 4-(Benzyloxy)benzene-1-sulfonyl chloride is a key bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive sulfonyl chloride group and a versatile benzyloxy moiety, makes it a valuable building block for the synthesis of a wide range of compounds with potential therapeutic applications. The sulfonyl chloride group serves as a precursor for the formation of sulfonamides, a well-established pharmacophore in numerous approved drugs, while the benzyloxy group can be strategically employed to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound for researchers and professionals in the field of drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁ClO₃S | [1][2][3] |
| Molecular Weight | 282.74 g/mol | [1][2][3] |
| CAS Number | 87001-32-9 | [1] |
| Appearance | White to yellow to brown solid | [4] |
| Storage Temperature | Inert atmosphere, room temperature | [4] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible and robust synthetic route can be devised based on well-established methodologies for the preparation of aromatic sulfonyl chlorides. The following two-step procedure outlines a representative synthesis starting from 4-hydroxybenzenesulfonic acid.
Step 1: Benzylation of 4-Hydroxybenzenesulfonic Acid
The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxybenzenesulfonic acid via a Williamson ether synthesis with benzyl bromide.
-
Reaction: 4-Hydroxybenzenesulfonic acid is dissolved in a suitable solvent such as ethanol or DMF, and a base (e.g., sodium hydroxide or potassium carbonate) is added to deprotonate the phenolic hydroxyl group. Benzyl bromide is then added, and the reaction mixture is heated to afford sodium 4-(benzyloxy)benzenesulfonate.
-
Work-up: After cooling, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration, washed with water, and dried.
Step 2: Chlorination of Sodium 4-(Benzyloxy)benzenesulfonate
The resulting sodium 4-(benzyloxy)benzenesulfonate is then converted to the target sulfonyl chloride using a chlorinating agent.
-
Reaction: The dried sodium 4-(benzyloxy)benzenesulfonate is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in an inert solvent like dichloromethane or chloroform. The reaction is typically stirred at room temperature or gently heated until the conversion is complete.
-
Work-up: The reaction mixture is carefully quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield this compound.
Spectroscopic Characterization (Predicted)
| Spectroscopic Data | Predicted Values and Interpretation |
| ¹H NMR | - Aromatic protons of the benzyloxy group: ~7.3-7.5 ppm (multiplet, 5H).- Aromatic protons of the benzenesulfonyl group: Two doublets, one around 7.1 ppm and another around 7.9 ppm (each 2H, showing an AA'BB' splitting pattern).- Methylene protons (-CH₂-): A singlet around 5.2 ppm (2H). |
| ¹³C NMR | - Aromatic carbons of the benzyloxy group: Peaks between 127-136 ppm.- Aromatic carbons of the benzenesulfonyl group: Peaks between 115-165 ppm, with the carbon attached to the ether oxygen being the most downfield.- Methylene carbon (-CH₂-): A peak around 70 ppm. |
| FT-IR (cm⁻¹) | - S=O stretching (asymmetric and symmetric): Strong bands around 1370 and 1170 cm⁻¹.- C-O-C stretching: A band around 1250 cm⁻¹.- Aromatic C-H stretching: Peaks above 3000 cm⁻¹.- Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (m/z) | - Molecular ion peak (M⁺) at approximately 282.- Isotope peak for ³⁷Cl at M+2.- Characteristic fragmentation patterns would include the loss of SO₂Cl and the formation of a benzyl cation (m/z 91). |
Applications in Drug Discovery and Development
The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of sulfonamide derivatives. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its ability to target a wide range of enzymes and receptors.
Potential Therapeutic Targets and Signaling Pathways:
-
Enzyme Inhibition: Benzenesulfonamides are well-known inhibitors of various enzymes, including carbonic anhydrases, cyclooxygenases (COX), and lipoxygenases (LOX). The benzyloxy moiety can be exploited to enhance binding affinity and selectivity for the target enzyme. For instance, derivatives could potentially inhibit the arachidonic acid cascade, which is implicated in inflammation.
-
Kinase Inhibition: The benzenesulfonamide core can be incorporated into larger molecules designed as kinase inhibitors. Many kinase inhibitors feature a sulfonamide group that can form crucial hydrogen bonds within the ATP-binding pocket of the kinase. The benzyloxy group can be modified to explore interactions with other regions of the kinase, potentially leading to increased potency and selectivity.
-
Neuroprotective Agents: Recent studies have shown that benzyloxy benzamide derivatives can act as neuroprotective agents by disrupting protein-protein interactions, such as that between PSD95 and nNOS, which is relevant in the context of ischemic stroke. This suggests that sulfonamide analogues derived from this compound could be explored for similar neuroprotective activities.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its straightforward, albeit not explicitly detailed, synthesis and the predictable reactivity of its sulfonyl chloride group make it an attractive starting material for the generation of diverse chemical libraries. The presence of the benzyloxy moiety offers opportunities for further chemical modification to fine-tune the biological activity and pharmacokinetic properties of the resulting sulfonamide derivatives. Researchers in medicinal chemistry and drug development can leverage this compound to explore new therapeutic agents targeting a range of diseases, from inflammatory disorders to cancer and neurological conditions.
References
Solubility Profile of 4-(Benzyloxy)benzene-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)benzene-1-sulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its efficacy as a reagent is fundamentally linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, presenting available qualitative data, detailed experimental protocols for quantitative solubility determination, and a logical workflow for these procedures.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO₃S | [1] |
| Molecular Weight | 282.74 g/mol | [1] |
| Appearance | Solid, Brown pastey solid | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
Solubility Profile
Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively available in published literature. However, based on the general behavior of sulfonyl chlorides, a qualitative solubility profile can be inferred. Sulfonyl chlorides, such as the related benzenesulfonyl chloride, generally dissolve in organic solvents but can react with protic solvents containing reactive N-H and O-H bonds, such as alcohols and water.[3] The polarity of the solvent is a critical factor influencing solubility.
Qualitative Solubility Data
The following table provides a general, qualitative assessment of the expected solubility of this compound in a range of common organic solvents. It is crucial to note that this information is predictive and should be confirmed experimentally.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN) | Likely Soluble | The polarity of these solvents is suitable for dissolving the polar sulfonyl chloride group and the benzyl ether moiety. |
| Aprotic Non-polar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The non-polar nature of these solvents is less likely to effectively solvate the polar functional groups of the molecule. |
| Protic | Water, Methanol, Ethanol | Reactive | These solvents contain hydroxyl groups that can react with the sulfonyl chloride functional group, leading to hydrolysis or solvolysis to the corresponding sulfonic acid or ester. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols can be employed.
Qualitative Solubility Assessment (Rapid Method)
This method offers a quick determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Gravimetric Shake-Flask Method)
The gravimetric method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[4]
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. To avoid drawing up solid particles, a filter tip can be used.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., a glass dish or vial).
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the container with the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the aliquot taken.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination of an Organic Compound.
Conclusion
While specific quantitative solubility data for this compound remains to be broadly published, this guide provides a framework for its determination. The outlined experimental protocols, particularly the gravimetric shake-flask method, offer a robust approach for generating reliable and precise solubility data. Such data is invaluable for optimizing reaction conditions, enhancing purification processes, and ensuring the successful application of this versatile reagent in research and drug development. It is strongly recommended that researchers perform these solubility tests in their specific solvent systems to obtain accurate data for their applications.
References
GHS hazard and precautionary statements for 4-(benzyloxy)benzene-1-sulfonyl chloride
An In-depth Technical Guide on the GHS Hazard and Precautionary Statements for 4-(Benzyloxy)benzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Global Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and safe handling procedures for this compound.
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 87001-32-9 |
| Molecular Formula | C13H11ClO3S |
| Molecular Weight | 282.74 g/mol |
| Physical Form | Solid |
GHS Hazard Classification
This compound is classified under multiple hazard categories according to the GHS. It is important to note that classifications may vary slightly between suppliers due to differences in the purity of the substance or the data sources used. This guide presents a consolidated view of the reported classifications.
GHS Pictograms
The following pictograms are associated with the hazards of this chemical:
-
GHS05: Corrosion - Indicates that the substance can cause severe skin burns and eye damage.
-
GHS07: Exclamation Mark - Represents hazards such as skin irritation, skin sensitization, and serious eye irritation.
Signal Word
The signal word indicates the relative level of severity of the hazard. Both "Warning" and "Danger" have been reported for this compound, reflecting the range of potential hazards. For maximum safety, it is prudent to adhere to the more severe signal word:
-
Danger
Hazard Statements (H-Statements)
Hazard statements are standardized phrases that describe the nature of the hazard. The following H-statements have been associated with this compound[1][2][3]:
| Code | Statement | Hazard Class |
| H290 | May be corrosive to metals | Corrosive to Metals |
| H302 | Harmful if swallowed | Acute Toxicity (Oral) |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion/Irritation |
| H317 | May cause an allergic skin reaction | Sensitization, Skin |
| H318 | Causes serious eye damage | Serious Eye Damage/Eye Irritation |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation |
Precautionary Statements (P-Statements)
Precautionary statements provide measures to be taken to minimize or prevent adverse effects resulting from exposure to the hazardous chemical. Key precautionary statements include[1][3]:
| Code | Statement | Category |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response |
Quantitative Toxicological Data
| Compound | Test | Route of Exposure | Species | Value |
| Benzenesulfonyl chloride | LD50 | Oral | Rat | 1960 mg/kg |
Experimental Protocols
Detailed experimental protocols for the determination of GHS classifications for specific chemicals like this compound are typically proprietary to the manufacturer or the testing laboratory and are not publicly disclosed. However, the general workflow for GHS hazard classification follows a standardized process.
Generalized GHS Hazard Classification Workflow
The following diagram illustrates the logical steps involved in classifying a chemical according to GHS guidelines.
Caption: Generalized workflow for GHS hazard classification of a chemical substance.
Summary and Recommendations for Safe Handling
Given the GHS classification, this compound should be handled with significant care in a laboratory or industrial setting. The primary hazards are related to its corrosive nature to metals, skin, and eyes, as well as its potential to cause skin sensitization.
Key recommendations for researchers, scientists, and drug development professionals include:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat or other protective clothing, and chemical safety goggles or a face shield.
-
Handling Procedures: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice.
By adhering to these guidelines and the information presented in this technical guide, professionals can minimize the risks associated with the handling and use of this compound.
References
Methodological & Application
Application Notes and Protocols: Use of 4-(benzyloxy)benzene-1-sulfonyl chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)benzene-1-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-(benzyloxy)phenylsulfonyl moiety onto primary and secondary amines to form sulfonamides. The resulting sulfonamides are valuable intermediates in medicinal chemistry and drug discovery. The benzyloxy group serves as a protecting group for the phenol functionality, which can be readily deprotected to yield 4-hydroxyphenylsulfonamides. These final compounds are of significant interest due to their diverse biological activities, including their role as potent enzyme inhibitors. This document provides detailed protocols for the synthesis of N-substituted 4-(benzyloxy)benzenesulfonamides, their subsequent deprotection, and notes on their applications.
Application Notes
The primary application of this compound is in the synthesis of sulfonamides that can be deprotected to reveal a 4-hydroxyphenylsulfonamide core structure. This structural motif is prevalent in a variety of biologically active molecules.
Enzyme Inhibition: A significant area of application for the final 4-hydroxyphenylsulfonamide products is in the field of enzyme inhibition. Notably, they are recognized as potent inhibitors of carbonic anhydrases (CAs) .[1][2][3][4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in numerous physiological and pathological processes, making them attractive drug targets. For instance, inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[2][3][4] The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases.
Signaling Pathway Modulation: Some sulfonamide derivatives have been shown to influence cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway .[6] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis.[7][8][9] Dysregulation of this pathway is a hallmark of many cancers. The ability of certain sulfonamides to modulate this pathway, for example by inducing the phosphorylation of key kinases like p38 and ERK, suggests their potential as anti-cancer agents that can trigger apoptosis in tumor cells.[6]
The use of this compound allows for the synthesis of a diverse library of potential enzyme inhibitors or signaling pathway modulators. The nature of the amine reactant can be varied to fine-tune the physicochemical properties and biological activity of the final deprotected sulfonamide.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 4-(benzyloxy)benzenesulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq.) in anhydrous DCM or THF and add it dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following table presents representative yields for the synthesis of various N-substituted sulfonamides based on analogous reactions.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-4-(benzyloxy)benzenesulfonamide | 90 |
| 2 | Benzylamine | N-benzyl-4-(benzyloxy)benzenesulfonamide | 85 |
| 3 | Piperidine | 1-((4-(benzyloxy)phenyl)sulfonyl)piperidine | 92 |
| 4 | Morpholine | 4-((4-(benzyloxy)phenyl)sulfonyl)morpholine | 88 |
| 5 | p-Toluidine | N-(p-tolyl)-4-(benzyloxy)benzenesulfonamide | 91 |
Yields are representative and may vary depending on the specific reaction conditions and the purity of the reactants.
Protocol 2: Deprotection of N-Substituted 4-(benzyloxy)benzenesulfonamides via Catalytic Transfer Hydrogenation
This protocol describes the removal of the benzyl protecting group to yield the corresponding 4-hydroxyphenylsulfonamide.
Materials:
-
N-Substituted 4-(benzyloxy)benzenesulfonamide
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate (HCOONH₄)
-
Palladium on carbon (10% Pd/C)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the N-substituted 4-(benzyloxy)benzenesulfonamide (1.0 eq.) in methanol or ethanol.
-
To this solution, add ammonium formate (5.0 eq.) and a catalytic amount of 10% Pd/C (approximately 10% by weight of the sulfonamide).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with a small amount of methanol or ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to afford the pure 4-hydroxyphenylsulfonamide.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and deprotection of sulfonamides.
Caption: Simplified MAPK signaling pathway and a potential point of modulation.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Utility of 4-(Benzyloxy)benzenesulfonamides in Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)benzene-1-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of 4-(benzyloxy)benzenesulfonamides. The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. The benzyloxy moiety in this particular reagent offers several advantages: it can serve as a protecting group for the phenol, which can be deprotected at a later synthetic stage to reveal a hydroxyl group for further functionalization, or it can be an integral part of the pharmacophore, contributing to the molecule's interaction with biological targets.[1][2]
These application notes provide a detailed overview of the reaction mechanism of this compound with primary amines, a general protocol for the synthesis of the corresponding sulfonamides, and insights into their potential applications in drug development, particularly as enzyme inhibitors.
Reaction Mechanism
The reaction of this compound with a primary amine is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur. The reaction proceeds via the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated from the tetrahedral intermediate.
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, is used in the reaction to neutralize the hydrochloric acid (HCl) byproduct formed, driving the reaction to completion.[3] The primary amine itself can also act as the base.
This reaction is analogous to the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[4]
Potential Side Reactions
Two primary side reactions can occur and may affect the yield and purity of the desired sulfonamide product:
-
Di-sulfonylation: Primary amines possess two N-H bonds. Under certain conditions, both protons can be substituted by the sulfonyl group, leading to the formation of a di-sulfonylated byproduct. This is more likely to occur if an excess of the sulfonyl chloride is used or with prolonged reaction times.
-
Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture. In the presence of water, it can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines. Therefore, anhydrous reaction conditions are crucial for optimal results.
Data Presentation: Representative Reaction Yields
| Primary Amine | Product | Typical Reaction Time (h) | Representative Yield (%) |
| Aniline | N-phenyl-4-(benzyloxy)benzenesulfonamide | 6-12 | 85-95 |
| Benzylamine | N-benzyl-4-(benzyloxy)benzenesulfonamide | 4-8 | 90-98 |
| Cyclohexylamine | N-cyclohexyl-4-(benzyloxy)benzenesulfonamide | 8-16 | 80-90 |
| n-Butylamine | N-(n-butyl)-4-(benzyloxy)benzenesulfonamide | 6-12 | 88-96 |
Note: These are illustrative yields and may vary based on specific reaction conditions and the scale of the reaction.
Experimental Protocols
General Protocol for the Synthesis of N-Alkyl/Aryl-4-(benzyloxy)benzenesulfonamide
This protocol describes a general method for the reaction of this compound with a primary amine in the presence of pyridine as a base.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) at a concentration of approximately 0.2-0.5 M.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Experimental workflow for sulfonamide synthesis.
Applications in Drug Development and Research
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, with many approved drugs containing this moiety.[8] The products derived from this compound are of particular interest as potential inhibitors of various enzymes, such as carbonic anhydrases and kinases, which are implicated in a range of diseases including cancer, glaucoma, and inflammation.[2][9]
The benzyloxy group can play a dual role. It can act as a lipophilic group that enhances membrane permeability and interaction with hydrophobic pockets in enzyme active sites. Alternatively, it can be a protecting group for a phenol, which, upon deprotection, can serve as a hydrogen bond donor, potentially increasing binding affinity to the target protein.
The general mechanism of action for such enzyme inhibitors involves the binding of the sulfonamide derivative to the active site of the enzyme, thereby preventing the natural substrate from binding and inhibiting the enzyme's catalytic activity.
Caption: General mechanism of enzyme inhibition by a 4-(benzyloxy)benzenesulfonamide derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. nbinno.com [nbinno.com]
Experimental Protocol for the Sulfonylation of Alcohols using 4-(Benzyloxy)benzene-1-sulfonyl Chloride
Application Notes
The sulfonylation of alcohols is a fundamental transformation in organic synthesis, primarily utilized to convert a poor leaving group (hydroxyl) into a good leaving group (sulfonate ester). This activation facilitates a variety of subsequent nucleophilic substitution and elimination reactions. The resulting sulfonate esters are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
This document provides a detailed experimental protocol for the sulfonylation of primary and secondary alcohols using 4-(benzyloxy)benzene-1-sulfonyl chloride. This specific sulfonylating agent introduces the 4-(benzyloxy)benzenesulfonyl group, which can be useful in multi-step syntheses where the benzyl ether moiety can serve as a protecting group or be subjected to further transformations.
The reaction proceeds via the nucleophilic attack of the alcohol onto the sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases for this transformation include tertiary amines such as triethylamine or pyridine. The choice of solvent is critical and is often an aprotic solvent like dichloromethane to ensure the solubility of the reactants and prevent side reactions.
Careful control of the reaction conditions, such as temperature and stoichiometry, is essential to achieve high yields and minimize the formation of byproducts. The bulky nature of the this compound may influence the reaction rates, particularly with sterically hindered secondary alcohols.
Experimental Workflow
The overall experimental workflow for the sulfonylation of alcohols using this compound is depicted below.
Caption: Experimental workflow for the sulfonylation of alcohols.
General Experimental Protocol
This protocol provides a general method for the sulfonylation of a primary or secondary alcohol with this compound.
Materials:
-
Alcohol (e.g., primary or secondary)
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
In a separate container, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the alcohol solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterize the purified sulfonate ester by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the sulfonylation of representative primary and secondary alcohols. Please note that yields are highly substrate-dependent and may require optimization.
| Alcohol Substrate | Equivalents of Sulfonyl Chloride | Equivalents of Base (Et₃N) | Reaction Time (h) | Typical Yield (%) |
| Primary Alcohols | ||||
| Ethanol | 1.2 | 1.5 | 2 - 4 | 85 - 95 |
| Benzyl Alcohol | 1.2 | 1.5 | 2 - 4 | 80 - 90 |
| Secondary Alcohols | ||||
| Isopropanol | 1.2 | 1.5 | 6 - 12 | 70 - 85 |
| Cyclohexanol | 1.2 | 1.5 | 8 - 12 | 75 - 88 |
Signaling Pathway Diagram
The sulfonylation reaction can be viewed as a key step in a synthetic pathway to activate an alcohol for subsequent nucleophilic substitution.
Caption: Activation of an alcohol and subsequent nucleophilic substitution.
Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction should be performed in a well-ventilated fume hood. The stability of the benzyloxy group under various subsequent reaction conditions should be considered. Deprotection via catalytic hydrogenation is a common strategy if the free phenol is the desired final product.
Applications of 4-(benzyloxy)benzene-1-sulfonyl chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(benzyloxy)benzene-1-sulfonyl chloride in medicinal chemistry. This versatile reagent serves as a key building block for the synthesis of diverse biologically active sulfonamide derivatives and as a strategic tool for introducing a protected phenolic moiety in multi-step drug synthesis.
Application Notes
This compound is a valuable intermediate in medicinal chemistry primarily due to two key features: the reactive sulfonyl chloride group and the benzyl-protected phenol. This combination allows for its application in several strategic areas of drug discovery and development.
Synthesis of Biologically Active Sulfonamides
The primary application of this compound is in the synthesis of N-substituted benzenesulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, diuretic, anticonvulsant, and anticancer drugs. By reacting this compound with various primary or secondary amines, a diverse library of sulfonamide derivatives can be generated. The benzyloxy group can be retained in the final molecule to provide specific steric and electronic properties or can be removed to yield a phenolic sulfonamide, which may be crucial for target binding.
Precursor for Carbonic Anhydrase Inhibitors
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[1][2][3][4] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[2][5] Derivatives of this compound can be synthesized to target specific CA isozymes. The 4-substituent on the benzene ring is known to influence the binding affinity and selectivity of these inhibitors.[6] The benzyloxy group can serve as a modifiable handle for further structural optimization.
Intermediate for Anticancer Agents
The benzenesulfonamide scaffold is present in several approved and investigational anticancer drugs.[7][8] These compounds can exert their effects through various mechanisms, including inhibition of tubulin polymerization, matrix metalloproteinases (MMPs), and protein kinases.[7][9][10] this compound can be used to synthesize novel sulfonamide derivatives with potential antiproliferative and anti-metastatic activities.[8][10]
Role as a Protected Phenol in Multi-Step Synthesis
In many bioactive molecules, a phenolic hydroxyl group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with the biological target. However, the presence of a free phenol can be problematic during certain synthetic transformations. The benzyloxy group in this compound serves as a robust protecting group for the phenol.[11] It is stable to a wide range of reaction conditions and can be selectively removed at a later stage of the synthesis, typically by catalytic hydrogenolysis, to unmask the phenol.[11][12] This strategy allows for greater synthetic flexibility in the construction of complex drug molecules.
Quantitative Data
| Compound Class | Target | Key Structural Feature | IC50/Ki | Reference |
| 2-Aryl-4-benzoyl-imidazoles | Tubulin Polymerization | Aryl-sulfonamide | Average IC50 of 15.7 nM for the most active compound | [7] |
| 4-Phenoxybenzenesulfonyl pyrrolidines | MMP-2, MMP-9 | 4-Phenoxybenzenesulfonyl | Significant suppression of cancer cell migration and invasion at low concentrations | [10] |
| Glycosyltriazole benzenesulfonamides | Carbonic Anhydrase IX | Benzenesulfonamide with sugar moiety | Ki of 8.4 nM for a potent inhibitor | [2] |
| Benzamide-4-sulfonamides | Carbonic Anhydrase II | 4-Sulfamoylbenzamide | Ki in the low nanomolar range | [5] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 4-(Benzyloxy)benzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add a solution of this compound (1.1 mmol) in anhydrous DCM (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 4-(benzyloxy)benzenesulfonamide.
Protocol 2: Deprotection of the Benzyl Group to Yield Phenolic Sulfonamides
This protocol outlines the removal of the benzyl protecting group via catalytic hydrogenolysis to yield the corresponding 4-hydroxybenzenesulfonamide.
Materials:
-
N-Substituted 4-(benzyloxy)benzenesulfonamide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) source (balloon or hydrogenation apparatus)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
Dissolve the N-substituted 4-(benzyloxy)benzenesulfonamide (1.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-hydroxybenzenesulfonamide.
-
If necessary, purify the product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for the preparation of N-substituted 4-hydroxybenzenesulfonamides.
Caption: Inhibition of Carbonic Anhydrase IX by a sulfonamide derivative.
References
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: Synthesis of Novel Compounds Using 4-(Benzyloxy)benzene-1-sulfonyl Chloride as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel compounds derived from 4-(benzyloxy)benzene-1-sulfonyl chloride. This precursor is a valuable building block for the development of new therapeutic agents due to the versatile reactivity of the sulfonyl chloride group and the presence of the benzyloxy moiety, which can be important for biological activity. The following sections detail the synthesis of representative compounds, their biological activities, and relevant signaling pathways.
Introduction
This compound is an organosulfur compound that serves as a key intermediate in the synthesis of various sulfonamides. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The benzyloxy group in the precursor molecule can be a crucial pharmacophoric feature or can be deprotected to yield a phenol, allowing for further functionalization. This versatility makes this compound an attractive starting material in medicinal chemistry and drug discovery programs.
Synthesis of Novel Sulfonamide Derivatives
The primary reaction of this compound is with primary or secondary amines to form the corresponding N-substituted sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol: Synthesis of N-Aryl-4-(benzyloxy)benzenesulfonamides
This protocol describes a general method for the synthesis of N-aryl substituted sulfonamides from this compound.
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in the chosen solvent (e.g., dichloromethane).
-
Addition of Base: Add the base (e.g., pyridine or triethylamine, 1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in the reaction solvent and add it dropwise to the amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure sulfonamide derivative.
-
Characterization: Characterize the final compound using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Biological Activities and Quantitative Data
Novel compounds synthesized from this compound have shown promising activity in various biological assays. The data below summarizes the activity of some representative compounds.
| Compound ID | Target | Biological Activity | IC₅₀ (µM) | Cell Line | Reference |
| T1-12 | Androgen Receptor (AR) | AR Antagonist | 0.47 | LNCaP | [1] |
| DL14 | Tubulin and STAT3 | Dual Inhibitor | Tubulin: 0.83, STAT3: 6.84 | - | [2] |
| Compound 11 | STAT3 | Selective STAT3 Inhibitor | - | - | [3] |
| Compound 35 | 12-Lipoxygenase (12-LOX) | Potent 12-LOX Inhibitor | nM potency | - | [4] |
| Compound 36 | 12-Lipoxygenase (12-LOX) | Potent 12-LOX Inhibitor | nM potency | - | [4] |
| Compound H4 | - | Antiproliferative | 8.66 µg/mL | MCF-7 | [5] |
Signaling Pathways and Mechanisms of Action
The biological effects of compounds derived from this compound are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for drug development.
Androgen Receptor (AR) Signaling Pathway
A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as novel antagonists of the human androgen receptor, targeting the activation function 2 (AF2) domain.[1] The androgen receptor is a key driver of prostate cancer, and its inhibition is a major therapeutic strategy. The diagram below illustrates the general mechanism of AR signaling and the point of intervention for these novel antagonists.
Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition.
JAK/STAT Signaling Pathway
Structurally related compounds, such as 4-(benzyloxy)phenol, have been shown to modulate the JAK/STAT signaling pathway.[6] This pathway is critical in regulating immune responses and cell proliferation, and its dysregulation is implicated in various cancers and inflammatory diseases. Benzenesulfonamide derivatives have also been identified as inhibitors of STAT3, a key component of this pathway.[2][3]
Caption: JAK/STAT Signaling Pathway and Potential Inhibition.
Experimental Workflow
The overall process from synthesis to biological evaluation of novel compounds derived from this compound follows a structured workflow.
Caption: Workflow for Synthesis and Evaluation of Novel Compounds.
Conclusion
This compound is a versatile precursor for the synthesis of a wide range of novel sulfonamide derivatives with significant potential in drug discovery. The straightforward synthetic accessibility, coupled with the diverse biological activities of the resulting compounds, makes this an important area for further research and development. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these promising molecules in various therapeutic areas.
References
- 1. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemcom.com [echemcom.com]
- 6. Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 4-(Benzyloxy)benzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step procedure for the synthesis of a sulfonamide using 4-(benzyloxy)benzene-1-sulfonyl chloride and a subsequent deprotection reaction to yield the corresponding 4-hydroxybenzenesulfonamide. This two-step process is relevant for the synthesis of various compounds in medicinal chemistry and drug development, where the benzyloxy group serves as a protecting group for a phenolic hydroxyl moiety.
Application 1: Synthesis of N-(4-methylphenyl)-4-(benzyloxy)benzenesulfonamide
This protocol details the synthesis of a representative sulfonamide, N-(4-methylphenyl)-4-(benzyloxy)benzenesulfonamide, through the reaction of this compound with p-toluidine. This reaction is a fundamental step in the creation of a diverse range of sulfonamide derivatives.
Experimental Protocol
Materials:
-
This compound
-
p-Toluidine (4-methylaniline)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in DCM and add it dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure N-(4-methylphenyl)-4-(benzyloxy)benzenesulfonamide.
-
Quantitative Data Summary
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 282.74 | 1.0 | - |
| p-Toluidine | 107.15 | 1.0 | - |
| Pyridine | 79.10 | 1.2 | - |
| N-(4-methylphenyl)-4-(benzyloxy)benzenesulfonamide | 353.44 | - | 85-95 |
Application 2: Deprotection to 4-Hydroxy-N-(p-tolyl)benzenesulfonamide via Catalytic Transfer Hydrogenation
This protocol describes the removal of the benzyl protecting group from N-(4-methylphenyl)-4-(benzyloxy)benzenesulfonamide to yield the corresponding phenol, 4-hydroxy-N-(p-tolyl)benzenesulfonamide. Catalytic transfer hydrogenation is a mild and efficient method for this transformation.[1]
Experimental Protocol
Materials:
-
N-(4-methylphenyl)-4-(benzyloxy)benzenesulfonamide
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-(4-methylphenyl)-4-(benzyloxy)benzenesulfonamide (1.0 eq) in methanol.
-
Addition of Reagents: To this solution, add ammonium formate (5.0 eq) followed by a catalytic amount of 10% Pd/C.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
-
Purification:
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude 4-hydroxy-N-(p-tolyl)benzenesulfonamide, which can be further purified by recrystallization or column chromatography if necessary.
-
Quantitative Data Summary
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| N-(4-methylphenyl)-4-(benzyloxy)benzenesulfonamide | 353.44 | 1.0 | - |
| Ammonium formate | 63.06 | 5.0 | - |
| 10% Palladium on carbon | - | Catalytic | - |
| 4-Hydroxy-N-(p-tolyl)benzenesulfonamide | 263.31 | - | >90 |
Visualized Experimental Workflow
The following diagram illustrates the two-stage reaction process from the starting materials to the final deprotected sulfonamide.
Caption: Workflow for synthesis and deprotection.
Signaling Pathway Context
While this specific reaction is a synthetic chemical transformation and not directly a biological signaling pathway, the resulting 4-hydroxy-N-arylbenzenesulfonamide core is a common scaffold in various biologically active molecules. For instance, derivatives of this structure can act as inhibitors of enzymes such as carbonic anhydrases or as ligands for nuclear receptors. The synthesis of a library of such compounds allows for structure-activity relationship (SAR) studies to optimize their biological effects.
The logical relationship for a drug discovery process involving this scaffold can be visualized as follows:
Caption: Drug discovery workflow.
References
Commercial Availability and Synthetic Applications of 4-(Benzyloxy)benzene-1-sulfonyl Chloride
For Immediate Release
[City, State] – [Date] – 4-(Benzyloxy)benzene-1-sulfonyl chloride, a versatile reagent in organic synthesis, is commercially available from a range of suppliers, catering to the needs of researchers and drug development professionals. This compound serves as a key building block for the synthesis of various sulfonamide derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive overview of purchasing options, detailed experimental protocols for its use, and insights into its application in drug discovery, particularly in the development of kinase inhibitors.
Commercial Suppliers and Purchasing Options
A variety of chemical suppliers offer this compound in different quantities and purities. Researchers can select the most suitable option based on their specific experimental needs and budget. Below is a summary of the available purchasing options from prominent suppliers:
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Crescent Chemical Company | CDS012859 | Not Specified | 25 mg | Contact for pricing |
| CymitQuimica | 54-OR350065 | 98% | 1 g, 5 g, 25 g, 100 g | €32.00, €93.00, €279.00, €1,018.00 |
| BLD Pharm | Not Specified | Not Specified | Contact for options | Contact for pricing |
| ChemicalBook | Not Specified | Not Specified | Contact for options | Contact for pricing |
| Molport | Molport-000-874-830 | Not Specified | Contact for options | Contact for pricing |
| Sigma-Aldrich | CDS012859 | Not Specified | 25 mg | €70.10 |
| Chemenu | CM374046 | 95%+ | Contact for options | Contact for pricing |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Application in the Synthesis of Sulfonamides
This compound is primarily used in the synthesis of sulfonamides through its reaction with primary or secondary amines. The resulting 4-(benzyloxy)benzenesulfonamides can serve as precursors to a wide array of compounds with potential therapeutic applications. The benzyloxy group can act as a protecting group for the phenol, which can be deprotected in a later synthetic step to yield the corresponding 4-hydroxybenzenesulfonamide derivative.
Experimental Protocol: General Synthesis of 4-(Benzyloxy)benzenesulfonamides
This protocol outlines a general procedure for the reaction of this compound with a primary amine. This method can be adapted for various amines to generate a library of sulfonamide compounds.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine or pyridine (1.2 equivalents) to the solution at room temperature.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Application in Drug Discovery: Kinase Inhibitors
Sulfonamide-containing molecules are prevalent in drug discovery and are key components of many approved drugs. In particular, derivatives of benzenesulfonamides are being investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The synthesis of novel sulfonamide libraries using reagents like this compound is a common strategy in the search for new and effective kinase inhibitors.
The general structure of many kinase inhibitors consists of a core scaffold that binds to the ATP-binding site of the kinase, and various substituents that confer selectivity and improve pharmacokinetic properties. The 4-(benzyloxy)phenylsulfonamide moiety can be incorporated into these structures to interact with specific residues in the kinase domain.
Below is a conceptual representation of a signaling pathway that could be targeted by a kinase inhibitor derived from this compound.
Caption: A simplified MAPK/ERK signaling pathway, a common target in cancer therapy. Kinase inhibitors can block this pathway at various points, such as at the level of RAF kinases.
The following diagram illustrates the general experimental workflow for the synthesis and screening of a potential kinase inhibitor derived from this compound.
Caption: A general workflow for the synthesis and screening of novel sulfonamide-based kinase inhibitors.
Catalytic Methods for Reactions with 4-(Benzyloxy)benzene-1-sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of potential catalytic methods for reactions involving 4-(benzyloxy)benzene-1-sulfonyl chloride. While direct, detailed protocols for this specific substrate are not extensively reported in the readily available scientific literature, this guide extrapolates from well-established catalytic reactions of analogous aryl sulfonyl chlorides and sulfonates. The protocols and data presented herein are intended to serve as a foundational resource for methods development and application in synthetic chemistry, particularly in the fields of drug discovery and materials science.
Introduction to Catalytic Reactions of Aryl Sulfonyl Chlorides
Aryl sulfonyl chlorides are versatile electrophiles in a variety of catalytic cross-coupling reactions. The sulfonyl chloride moiety can serve as a leaving group in desulfonylative cross-coupling reactions or participate in reactions to form sulfonamides. The benzyloxy group in this compound offers a handle for further chemical modification, as the benzyl ether can be cleaved under various conditions to reveal a phenol. This dual functionality makes it an attractive building block in organic synthesis.
The primary catalytic transformations applicable to this compound include Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, as well as Copper- and Nickel-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate. Aryl sulfonyl chlorides can also be employed as electrophilic partners in desulfonylative Suzuki-Miyaura couplings to generate biaryl structures.
Reaction Principle:
The catalytic cycle generally involves the oxidative addition of the aryl sulfonyl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (1-5 mol%) and ligand (if necessary, in appropriate molar ratio to the catalyst).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical based on related reactions):
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 12 | 75-85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 80-90 |
| Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | t-BuOH | 90 | 6 | 85-95 |
Buchwald-Hartwig Amination: Synthesis of Sulfonamides
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. In the context of this compound, this reaction can be used to synthesize a wide range of N-substituted 4-(benzyloxy)benzenesulfonamides, which are important scaffolds in medicinal chemistry.
Reaction Principle:
The reaction involves the palladium-catalyzed coupling of an amine with the aryl sulfonyl chloride. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Generalized Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky electron-rich phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-3 mol%) and ligand (1.2-3.6 mol%) to a dry reaction tube.
-
Add the base (1.5-2.0 eq.).
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by flash chromatography or recrystallization.
Quantitative Data (Hypothetical based on related reactions):
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 70-85 |
| Pd₂(dba)₃ (1.5) | RuPhos (3.6) | NaOt-Bu | Toluene | 90 | 12 | 80-95 |
| Pd(OAc)₂ (3) | BrettPhos (6) | K₃PO₄ | Toluene | 110 | 24 | 75-90 |
Signaling Pathways and Logical Relationships
The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions represent logical relationships between reactants, intermediates, and products.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Directions
The catalytic reactions of this compound represent a promising area for the synthesis of complex organic molecules. The protocols and data provided in this document, extrapolated from related compounds, offer a solid starting point for researchers. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent screening, is recommended to achieve optimal results for specific substrate combinations. The development of novel catalytic systems with higher turnover numbers and frequencies, as well as the expansion of the reaction scope to include other cross-coupling partners, will undoubtedly contribute to the broader utility of this versatile building block in chemical synthesis.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-(benzyloxy)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-(benzyloxy)benzene-1-sulfonyl chloride in the synthesis of various heterocyclic compounds. This reagent serves as a versatile building block for introducing the 4-(benzyloxy)benzenesulfonyl moiety, which is found in a range of biologically active molecules. The benzyloxy group can act as a protecting group for a phenol functionality, which can be deprotected in later synthetic steps to yield phenolic compounds, a common feature in many pharmaceuticals.
Introduction to this compound in Heterocyclic Chemistry
This compound is a reactive organosulfur compound primarily utilized for the synthesis of sulfonamides and sulfonate esters. In the context of heterocyclic chemistry, its principal application is the introduction of the 4-(benzyloxy)benzenesulfonyl group onto nitrogen-containing heterocycles or molecules that will subsequently be cyclized to form heterocycles. This sulfonylation can impart specific physicochemical properties to the target molecule, influence its biological activity, or serve as a strategic step in a more complex synthetic route.
The presence of the benzyloxy group offers the advantage of a latent phenol. The benzyl group can be removed under various conditions, most commonly via catalytic hydrogenation, to unmask the hydroxyl group. This strategy is particularly useful in drug discovery and development for the synthesis of phenolic heterocyclic compounds, which are known to interact with various biological targets.
Key Applications in Heterocyclic Synthesis
The primary application of this compound in heterocyclic synthesis is the formation of N-sulfonylated heterocycles through the reaction with a primary or secondary amine present on a heterocyclic ring or a precursor molecule.
Synthesis of N-Sulfonylated Imidazoles
N-sulfonylated imidazoles are an important class of compounds in medicinal chemistry. The sulfonylation of an imidazole nitrogen can be a key step in the synthesis of targeted inhibitors for various enzymes.
General Reaction Scheme:
Synthesis of Sulfonamide-Containing Thiazoles, Triazoles, and Other Heterocycles
This reagent is also instrumental in the synthesis of other sulfonamide-bearing heterocyclic systems. The general principle involves the reaction of an amino-substituted heterocycle with this compound.
General Reaction Scheme:
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the sulfonylation of amines with sulfonyl chlorides. While specific data for this compound is limited in the literature, these values provide a general guideline for what can be expected.
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Primary Alkylamine | Pyridine | Dichloromethane | 0 - rt | 2 - 12 | 85 - 98 | General Knowledge |
| Secondary Alkylamine | Triethylamine | Tetrahydrofuran | 0 - rt | 4 - 16 | 80 - 95 | General Knowledge |
| Aniline | Pyridine | Pyridine | rt - 60 | 3 - 8 | 90 - 100 | [1] |
| Amino-heterocycle | Pyridine | Pyridine | Reflux | 3 - 6 | 70 - 95 | [1] |
| Dibutylamine | NaOH (1M) | Water | rt | Not specified | 94 | [2] |
| 1-Octylamine | NaOH (1M) | Water | rt | Not specified | 98 | [2] |
Experimental Protocols
General Protocol for the N-Sulfonylation of a Heterocyclic Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine on a heterocyclic scaffold.
Materials:
-
Heterocyclic amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (as solvent and base) or Triethylamine (2.0 eq) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the heterocyclic amine (1.0 eq) in anhydrous pyridine or a suitable aprotic solvent (e.g., DCM, THF).
-
If not using pyridine as the solvent, add triethylamine (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If DCM or another water-immiscible solvent was used, separate the organic layer. If pyridine was the solvent, extract the product into a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-sulfonylated heterocyclic compound.
Protocol for the Deprotection of the Benzyloxy Group
This protocol outlines the removal of the benzyl protecting group to yield the corresponding phenolic heterocyclic compound.
Materials:
-
N-(4-(benzyloxy)benzenesulfonyl)heterocycle (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethanol as solvent
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-(4-(benzyloxy)benzenesulfonyl)heterocycle in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude phenolic product.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
General Synthesis and Deprotection Workflow
Caption: General workflow for synthesis and deprotection.
Signaling Pathway Analogy in Drug Development
The use of this compound can be seen as a step in a pathway towards a final bioactive molecule.
Caption: Pathway from precursors to bioactive molecule.
Conclusion
This compound is a valuable reagent for the synthesis of heterocyclic compounds, particularly for the introduction of a protected phenolic sulfonamide moiety. The straightforward nature of the sulfonylation reaction, combined with the reliable deprotection of the benzyloxy group, makes this a useful tool in the design and synthesis of potential drug candidates and other functional organic molecules. The protocols provided herein offer a starting point for the exploration of this reagent in various synthetic contexts. Researchers are encouraged to optimize these general procedures for their specific substrates to achieve the best possible outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(Benzyloxy)benzene-1-sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(benzyloxy)benzene-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route, which is typically the chlorosulfonation of benzyl phenyl ether. Potential impurities include:
-
4-(Benzyloxy)benzenesulfonic acid: Formed by the hydrolysis of the sulfonyl chloride. This is a very common impurity as sulfonyl chlorides are moisture-sensitive.[1]
-
Bis(4-(benzyloxy)phenyl) sulfone: A common byproduct in chlorosulfonation reactions, especially if the reaction temperature is not well-controlled.[2]
-
Isomeric sulfonyl chlorides: Small amounts of ortho- and meta-isomers may be formed during the chlorosulfonation reaction.
-
Unreacted starting material: Residual benzyl phenyl ether may remain.
-
Products of ether cleavage: Under the strong acidic conditions of chlorosulfonation, the ether linkage can be cleaved, leading to impurities such as phenol, benzyl chloride, and their subsequent sulfonation products.
Q2: My crude product is a dark oil or a sticky solid. What could be the reason?
A2: A dark and intractable crude product often indicates the presence of significant impurities or decomposition. The primary causes include:
-
High reaction temperature: Elevated temperatures during chlorosulfonation can lead to the formation of colored byproducts and sulfones.[2]
-
Excessive reaction time: Prolonged exposure to chlorosulfonic acid can increase the formation of side products.
-
Presence of moisture: Water in the starting materials or reaction setup will hydrolyze the product to the corresponding sulfonic acid, which can complicate purification.[1]
Q3: How should I handle and store this compound?
A3: this compound is a moisture-sensitive and corrosive solid.[3] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). For storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator or a freezer to minimize hydrolysis.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize | - Solvent is too polar. - Product is too impure ("oiling out"). | - Add a less polar anti-solvent dropwise until turbidity persists, then heat to redissolve and cool slowly. - Try a different solvent system (see table below). - First, attempt a column chromatography purification to remove major impurities. |
| Low recovery after recrystallization | - The chosen solvent is too good at dissolving the product, even at low temperatures. - Too much solvent was used. | - Choose a solvent in which the product has lower solubility at room temperature. - Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution slowly and for a longer period, potentially in a freezer. |
| Crystals are colored | - Colored impurities are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter through celite before cooling. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC | - Inappropriate solvent system. | - Systematically vary the polarity of your eluent. A good starting point for this compound is a mixture of hexanes and ethyl acetate.[5] - For acidic impurities, adding a small amount of acetic acid to the mobile phase might help. For basic impurities, a small amount of triethylamine can be added. |
| Product is stuck on the column | - The eluent is not polar enough. - The compound may be decomposing on the silica gel. | - Gradually increase the polarity of the mobile phase. - Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if decomposition occurs. If it does, consider using deactivated silica gel or an alternative stationary phase like alumina. |
| Streaking of spots on TLC/column | - The compound is acidic (e.g., sulfonic acid impurity). - The sample is overloaded on the column. | - Add a small amount of a modifying agent like acetic acid to the eluent. - Ensure the amount of crude material is appropriate for the column size (typically a 30:1 to 100:1 ratio of silica to crude product by weight). |
Experimental Protocols
Recrystallization
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Recommended Solvent Systems:
| Solvent System | Comments |
| Hexane / Ethyl Acetate | A good starting point for many organic compounds. Dissolve in a minimal amount of hot ethyl acetate and add hexane as an anti-solvent. |
| Toluene | Can be effective for aromatic compounds. |
| Dichloromethane / Hexane | Dissolve in dichloromethane and add hexane. |
| Diethyl Ether | Can be used, but care must be taken due to its high volatility and flammability.[4] |
Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) to just dissolve the solid.
-
If using a co-solvent system, slowly add the anti-solvent (e.g., hexane) at an elevated temperature until the solution becomes slightly cloudy.
-
Add a few drops of the primary solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath or freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
Flash Column Chromatography
Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.
Stationary Phase: Silica gel (230-400 mesh) is commonly used.[4]
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired product.
Recommended Eluent Systems:
| Eluent System | Typical Starting Ratio (v/v) |
| Hexane / Ethyl Acetate | 9:1 to 4:1[5] |
| Dichloromethane / Hexane | 1:1 to 3:1 |
Protocol:
-
Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Carefully add the sample to the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for purification issues.
References
Identifying and minimizing side reactions of 4-(benzyloxy)benzene-1-sulfonyl chloride
Welcome to the Technical Support Center for 4-(Benzyloxy)benzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions during its use in chemical syntheses. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound, focusing on improving yield and purity.
Q1: I am getting a low yield of my desired sulfonamide. What are the primary side reactions I should be aware of?
A1: Low yields are typically due to two main side reactions:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly sensitive to moisture. Any water present in the reaction mixture will lead to its hydrolysis, forming the unreactive 4-(benzyloxy)benzene-1-sulfonic acid. This is often the primary cause of reduced yields.
-
Cleavage of the Benzyl Ether: While less common under standard sulfonamide synthesis conditions, the benzyloxy group can be cleaved, especially in the presence of strong acids or certain Lewis acids, to yield 4-hydroxybenzenesulfonamide or its derivatives.
To minimize these side reactions, it is crucial to maintain strictly anhydrous (dry) reaction conditions and to control the reaction temperature.
Q2: My reaction mixture shows multiple spots on TLC, even after completion. What are these impurities?
A2: Besides your starting materials and desired product, common impurities include:
-
4-(Benzyloxy)benzene-1-sulfonic acid: The hydrolysis product. This is often a baseline spot on TLC plates.
-
Unreacted Amine: If the reaction has not gone to completion.
-
Di-sulfonylation Product: If a primary amine is used, it is possible for the sulfonamide product to be further sulfonylated, although this is generally less favorable.
-
4-Hydroxybenzenesulfonamide: If benzyl ether cleavage has occurred.
Running a co-spot with your starting material and comparing the polarity of the side products can help in their initial identification.
Q3: How can I minimize the hydrolysis of this compound during my reaction?
A3: Minimizing hydrolysis is critical for a successful reaction. Here are key steps:
-
Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. Dichloromethane (DCM) or tetrahydrofuran (THF) should be freshly distilled or obtained from a solvent purification system.
-
Dry Glassware: All glassware should be oven-dried or flame-dried under an inert atmosphere before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Pure Reagents: Use a fresh bottle of this compound or ensure it has been stored under anhydrous conditions. The amine and any base used (e.g., triethylamine, pyridine) should also be dry.
Q4: I suspect the benzyl ether protecting group is being cleaved. How can I prevent this?
A4: Cleavage of the benzyl ether is typically promoted by acidic conditions. To prevent this:
-
Choice of Base: Use a non-nucleophilic, non-acidic base like triethylamine or pyridine to neutralize the HCl generated during the reaction. Avoid using strong acids as catalysts or in the workup if possible.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to minimize potential side reactions, including debenzylation.
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times.
Data Presentation: Impact of Reaction Conditions on Product Yield
The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired sulfonamide and the formation of major side products. These are representative values based on general chemical principles.
Table 1: Effect of Solvent on Sulfonamide Yield
| Solvent | Dielectric Constant (ε) | Sulfonamide Yield (%) | 4-(Benzyloxy)benzene-1-sulfonic acid (%) |
| Dichloromethane (DCM) | 9.1 | 92 | 5 |
| Tetrahydrofuran (THF) | 7.5 | 88 | 8 |
| Acetonitrile (MeCN) | 37.5 | 85 | 12 |
| Water | 80.1 | <5 | >90 |
Reaction Conditions: this compound (1.0 eq.), Aniline (1.1 eq.), Triethylamine (1.2 eq.), Room Temperature, 4 hours.
Table 2: Effect of Temperature on Sulfonamide Yield
| Temperature (°C) | Sulfonamide Yield (%) | 4-(Benzyloxy)benzene-1-sulfonic acid (%) | 4-Hydroxybenzenesulfonamide (%) |
| 0 | 95 | 3 | <1 |
| 25 (Room Temp.) | 92 | 5 | 1 |
| 50 | 80 | 15 | 3 |
Reaction Conditions: this compound (1.0 eq.), Aniline (1.1 eq.), Triethylamine (1.2 eq.), Dichloromethane, 4 hours.
Table 3: Effect of Base on Sulfonamide Yield
| Base | pKa of Conjugate Acid | Sulfonamide Yield (%) | 4-(Benzyloxy)benzene-1-sulfonic acid (%) |
| Triethylamine | 10.75 | 92 | 5 |
| Pyridine | 5.25 | 89 | 7 |
| No Base | - | 15 | 80 |
Reaction Conditions: this compound (1.0 eq.), Aniline (1.1 eq.), Dichloromethane, Room Temperature, 4 hours.
Experimental Protocols
Detailed Methodology for the Synthesis of N-Benzyl-4-(benzyloxy)benzenesulfonamide
This protocol provides a step-by-step procedure for the reaction of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 10 mL per gram of sulfonyl chloride) to the flask and stir until the solid is completely dissolved.
-
Addition of Amine and Base: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Cool the sulfonyl chloride solution to 0 °C using an ice bath. Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low sulfonamide yield.
Technical Support Center: 4-(Benzyloxy)benzene-1-sulfonyl chloride Synthesis
Welcome to the technical support center for the synthesis of 4-(benzyloxy)benzene-1-sulfonyl chloride. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help researchers improve reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the electrophilic aromatic substitution reaction between benzyl phenyl ether and chlorosulfonic acid. This reaction is typically performed at low temperatures to control selectivity and minimize side reactions.
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors:
-
Hydrolysis: The target compound, an aryl sulfonyl chloride, is highly sensitive to moisture. Any water present in the glassware, solvent, or starting materials will hydrolyze the product to the corresponding sulfonic acid, reducing the yield.[1]
-
Side Reactions: The formation of isomeric byproducts (e.g., 2-(benzyloxy)benzene-1-sulfonyl chloride) or diphenyl sulfone can significantly lower the yield of the desired para-substituted product.[1]
-
Incomplete Reaction: Insufficient reaction time or temperatures that are too low may lead to incomplete conversion of the starting material.
-
Product Loss During Workup: The product can be lost during the quenching and extraction phases if the workup is not performed carefully and quickly, especially with regard to temperature control.
Q3: What are the critical safety precautions for this reaction?
A3: The reaction involves highly corrosive and reactive reagents.
-
Chlorosulfonic acid reacts violently with water, releasing large amounts of toxic HCl gas. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
The reaction should be equipped with a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl gas evolved.
-
The quenching step, where the reaction mixture is added to ice, is highly exothermic and must be done slowly and with vigorous stirring to control the temperature.
Q4: How can I confirm the purity of my final product?
A4: Product purity can be assessed using standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify impurities if their signals are distinct from the product's signals.
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and checking for the presence of starting material or byproducts in the final product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. The product is a solid at room temperature.[2][3]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
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// Connections start -> check_sm; start -> check_hydrolysis; start -> check_byproducts;
check_sm -> sol_sm [label="Yes"]; check_hydrolysis -> sol_hydrolysis [label="Yes"]; check_byproducts -> sol_byproducts [label="Yes"]; } enddot Caption: A step-by-step guide to troubleshooting common synthesis issues.
Improving Reaction Yields: A Comparative Overview
Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes key parameters and their expected impact, based on established principles of chlorosulfonation reactions.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome for Condition B | Rationale |
| Temperature | 0 to 10°C | -5 to 0°C | Higher Yield, Higher Purity | Lower temperatures favor the formation of the desired para-isomer and reduce the rate of sulfone byproduct formation.[1] |
| Reagent Ratio | 3 eq. Chlorosulfonic Acid | 4-5 eq. Chlorosulfonic Acid | Higher Yield | Using a larger excess of the chlorosulfonating agent can drive the reaction to completion, but a very large excess may increase side reactions.[1] |
| Addition Method | Benzyl phenyl ether added quickly | Benzyl phenyl ether added dropwise over 1-2 hours | Higher Purity | Slow addition maintains a low concentration of the ether in the reaction mixture, which helps to control the exothermic reaction and minimize local temperature increases that lead to byproducts.[1] |
| Reaction Time | 1 hour | 2-3 hours | Higher Conversion | Extending the reaction time after the initial addition can ensure the starting material is fully consumed, thus increasing the yield. |
| Workup Conditions | Quenching on ice water | Quenching on crushed ice with vigorous stirring | Higher Yield | Careful and rapid quenching prevents the temperature from rising significantly, which minimizes the hydrolysis of the acid chloride product.[1] |
Detailed Experimental Protocol
This protocol describes the chlorosulfonation of benzyl phenyl ether.
Materials:
-
Benzyl phenyl ether
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃), cold
-
Brine, cold
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Place the flask in an ice/salt bath.
-
Charge the flask with chlorosulfonic acid (4.0 eq). and anhydrous DCM. Cool the mixture to -5°C.
-
-
Reagent Addition:
-
Dissolve benzyl phenyl ether (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the benzyl phenyl ether solution dropwise to the stirred chlorosulfonic acid solution over 1.5 hours, ensuring the internal temperature does not rise above 0°C.
-
Hydrogen chloride gas will evolve during the addition. Vent the gas through a trap containing a basic solution.
-
-
Reaction:
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate solvent system).
-
-
Workup (Quenching):
-
Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and DCM.
-
Slowly and carefully, pour the reaction mixture into the beaker of ice/DCM. The temperature should be kept below 5°C.
-
-
Extraction and Isolation:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, cold saturated sodium bicarbonate solution, and finally cold brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/diethyl ether) to yield this compound as a solid.[4]
-
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// Connections setup -> addition; addition -> reaction; reaction -> quench; quench -> extract; extract -> dry; dry -> purify; purify -> product; } enddot Caption: A visual guide to the synthesis and purification workflow.
References
Degradation and stability issues of 4-(benzyloxy)benzene-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the degradation and stability of 4-(benzyloxy)benzene-1-sulfonyl chloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other sulfonyl chlorides, is hydrolysis. The sulfonyl chloride group is susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction can be catalyzed by the presence of acids or bases. It is crucial to minimize exposure of the compound to moisture during storage and handling.
Q2: What are the expected degradation products of this compound under hydrolytic conditions?
A2: Under hydrolytic conditions, this compound will degrade into 4-(benzyloxy)benzene-1-sulfonic acid and hydrochloric acid.
Q3: Can the benzyloxy group degrade or be cleaved during reactions?
A3: Yes, the benzyloxy group can be susceptible to cleavage under certain conditions. While generally stable, benzyl ethers can be cleaved by strong acids or through hydrogenolysis (e.g., using H₂ gas with a palladium catalyst).[1] Researchers should be mindful of the reagents and conditions used in their experiments to avoid unintended debenzylation, which would result in the formation of 4-hydroxybenzene-1-sulfonyl chloride or its subsequent reaction products.
Q4: How should this compound be properly stored to ensure its stability?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture. For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to further minimize hydrolysis.
Q5: What are the signs of degradation of this compound?
A5: Visual signs of degradation can include a change in the physical appearance of the solid, such as clumping or discoloration. The presence of a pungent, acidic odor due to the formation of hydrochloric acid is another indicator of hydrolysis. For a definitive assessment of purity and degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended.
Troubleshooting Guides
Issue 1: Low Yield in Sulfonamide Synthesis
-
Symptom: The yield of the desired sulfonamide product is significantly lower than expected when reacting this compound with an amine.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Degradation of this compound | The sulfonyl chloride may have hydrolyzed due to improper storage or handling. Before use, ensure the starting material is a free-flowing solid and has been stored under anhydrous conditions. Consider running a purity check (e.g., by NMR or HPLC) on the starting material. |
| Competitive Hydrolysis During Reaction | The reaction conditions may favor hydrolysis of the sulfonyl chloride over the desired reaction with the amine. Ensure the reaction is carried out in an anhydrous solvent and under an inert atmosphere. The presence of excess base can sometimes accelerate hydrolysis. |
| Side Reactions | The amine may be reacting with other functional groups or the reaction conditions may be promoting side reactions. For primary amines, the resulting sulfonamide is acidic and can be deprotonated by excess base, which can affect solubility and isolation.[2] |
Issue 2: Presence of Impurities in the Final Product
-
Symptom: Analytical data (e.g., NMR, LC-MS) of the reaction product shows the presence of unexpected impurities.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| 4-(benzyloxy)benzene-1-sulfonic acid | This impurity arises from the hydrolysis of the starting material. To minimize its formation, ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture. The sulfonic acid can often be removed by an aqueous workup with a mild base. |
| 4-hydroxy-derivatives | The benzyloxy group may have been cleaved. This can occur under strongly acidic conditions or in the presence of reagents that facilitate hydrogenolysis.[3] Re-evaluate the reaction conditions and consider using alternative, milder reagents if debenzylation is suspected. |
| Unreacted Starting Material | The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC). If the reaction has stalled, consider increasing the reaction time, temperature, or the stoichiometry of the amine. |
Data Presentation
Table 1: Comparative Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides
| Substituent (para-) | Rate Constant (k) at 15°C (s⁻¹) | Reference |
| Methoxy (MeO) | 23.89 x 10⁻⁴ | [3] |
| Methyl (Me) | 13.57 x 10⁻⁴ | [3] |
| Hydrogen (H) | 11.04 x 10⁻⁴ | [3] |
| Bromo (Br) | 7.447 x 10⁻⁴ | [3] |
| Nitro (NO₂) | 9.373 x 10⁻⁴ | [3] |
Note: The data suggests that electron-donating groups at the para position increase the rate of hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of this compound under specific stress conditions (e.g., thermal, hydrolytic).
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Stress Conditions:
-
Hydrolytic Stability: Add a known volume of the stock solution to a buffered aqueous solution at a specific pH (e.g., pH 4, 7, and 9). Keep the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Thermal Stability: Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C). At specified time intervals, dissolve a sample in the HPLC mobile phase for analysis.
-
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Sample Preparation for HPLC: Quench the degradation process if necessary (e.g., by dilution with the mobile phase). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and acetonitrile is a common choice.
-
Detector: A UV detector set at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Quantification: The percentage of the remaining this compound can be determined by comparing the peak area at each time point to the initial peak area. The appearance of degradation products can also be monitored.
-
Mandatory Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Experimental workflow for stability assessment of this compound.
References
Technical Support Center: Reactions with 4-(Benzyloxy)benzene-1-sulfonyl Chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions with 4-(benzyloxy)benzene-1-sulfonyl chloride. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the successful execution of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in sulfonamide synthesis.
Problem 1: Low or No Yield of the Desired Sulfonamide Product
Symptoms:
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting materials (amine and/or sulfonyl chloride).
-
The isolated yield of the sulfonamide is well below the expected theoretical value.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation of this compound | Sulfonyl chlorides are susceptible to hydrolysis. Ensure the reagent is stored under anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[1] If the reagent is old or has been improperly stored, consider using a fresh batch. |
| Insufficiently reactive amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base or higher reaction temperature may be required to facilitate the reaction. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or increasing the reaction temperature. |
| Inappropriate base selection | The choice of base is critical. For primary and secondary amines, common bases include pyridine, triethylamine (TEA), or potassium carbonate. Pyridine can act as a nucleophilic catalyst. For less reactive amines, stronger bases might be necessary. Ensure at least a stoichiometric amount of base is used to neutralize the HCl generated during the reaction.[2] |
| Poor solvent choice | The solvent can significantly impact reaction rates.[3] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. Ensure the solvent is anhydrous to prevent hydrolysis of the sulfonyl chloride. |
| Steric hindrance | If either the amine or the sulfonyl chloride is sterically hindered, the reaction may be slow. In such cases, prolonged reaction times and/or elevated temperatures may be necessary. |
Problem 2: Presence of Multiple Impurities in the Crude Reaction Mixture
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product.
-
Purification by column chromatography is challenging due to closely eluting impurities.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of the sulfonyl chloride | The primary impurity is often the corresponding sulfonic acid, 4-(benzyloxy)benzenesulfonic acid, formed from the reaction of the sulfonyl chloride with water.[1] To minimize this, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
| Side reaction with the base | Certain bases can react with the sulfonyl chloride. For example, using a hindered amine base with a reactive sulfonyl chloride could lead to side products. Stick to common non-nucleophilic bases like TEA or pyridine. |
| Di-sulfonylation of primary amines | In some cases, primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product, especially if an excess of the sulfonyl chloride is used. Use a slight excess of the amine to favor the mono-sulfonamide. |
| Cleavage of the benzyloxy protecting group | While generally stable, the benzyloxy group can be cleaved under certain harsh conditions, such as strong acidity or catalytic hydrogenation.[4] Ensure your reaction conditions are not compatible with debenzylation if this group is to be retained. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, such as a desiccator.[5]
Q2: What is the best way to monitor the progress of my sulfonylation reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent (usually the amine or sulfonyl chloride) indicates the reaction is complete. LC-MS can also be used for more detailed analysis.
Q3: My purified sulfonamide still contains impurities. What are the best purification methods?
A3: The most common method for purifying sulfonamides is flash column chromatography on silica gel. The choice of eluent depends on the polarity of your compound but typically involves a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective method for obtaining highly pure material.[6]
Q4: I need to remove the benzyloxy protecting group after forming the sulfonamide. What are the recommended conditions?
A4: The most common method for benzyl ether deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.[4][6] Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed.[7]
Q5: Can I use an aqueous base for the sulfonylation reaction?
A5: While some sulfonylation reactions can be performed in biphasic systems with an aqueous base (like the Schotten-Baumann reaction), it increases the risk of hydrolyzing the this compound. For this sensitive reagent, it is generally recommended to use an organic base in an anhydrous organic solvent.
Data Presentation
Table 1: Comparison of Common Bases for Sulfonamide Synthesis
| Base | pKa of Conjugate Acid | Typical Solvent | Relative Reactivity | Notes |
| Pyridine | 5.2 | DCM, THF | Moderate | Can act as a nucleophilic catalyst.[2] |
| Triethylamine (TEA) | 10.7 | DCM, THF | Good | A common and effective non-nucleophilic base.[2] |
| Diisopropylethylamine (DIPEA) | 10.7 | DCM, THF | Good | A sterically hindered, non-nucleophilic base. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Acetone, DMF | Moderate | A solid base, useful in polar aprotic solvents. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | Acetonitrile, THF | High | A strong, non-nucleophilic base for less reactive amines.[8] |
Table 2: Influence of Solvent on Sulfonylation Reactions
| Solvent | Dielectric Constant (ε) | General Characteristics | Suitability for Sulfonylation |
| Dichloromethane (DCM) | 9.1 | Aprotic, good solubility for many organics. | Excellent |
| Tetrahydrofuran (THF) | 7.5 | Aprotic, can be prone to peroxide formation. | Good |
| Acetonitrile | 37.5 | Polar aprotic, good for dissolving polar substrates. | Good |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar aprotic, high boiling point. | Good, especially for less soluble starting materials. |
| Toluene | 2.4 | Nonpolar, may require higher temperatures. | Moderate |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq) and anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 eq).
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Protocol 2: General Procedure for the Deprotection of the Benzyloxy Group by Catalytic Hydrogenolysis
Materials:
-
N-substituted-4-(benzyloxy)benzenesulfonamide (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-substituted-4-(benzyloxy)benzenesulfonamide (1.0 eq) in methanol or ethyl acetate.
-
Addition of Catalyst: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen balloon to the flask or place the flask in a Parr hydrogenator. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be performed by recrystallization or chromatography if necessary.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
Caption: General experimental workflow for sulfonamide synthesis and deprotection.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Optimizing temperature and time for 4-(benzyloxy)benzene-1-sulfonyl chloride reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 4-(benzyloxy)benzene-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the electrophilic aromatic substitution reaction of benzyl phenyl ether with chlorosulfonic acid. This method is effective but requires careful control of reaction conditions to minimize side product formation.
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges include controlling the reaction temperature to prevent unwanted side reactions, ensuring anhydrous conditions to avoid hydrolysis of the sulfonyl chloride product, and effectively purifying the final product from residual acid and byproducts.
Q3: What are the key side products to be aware of during the synthesis?
The major side products are the unwanted ortho-isomer, diphenyl sulfone, and the hydrolysis product, 4-(benzyloxy)benzenesulfonic acid. Over-sulfonation leading to disulfonylated products can also occur under harsh conditions.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (benzyl phenyl ether) and the appearance of the product spot can be visualized under UV light.
Q5: What are the recommended storage conditions for this compound?
This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1]
Troubleshooting Guides
Issue 1: Low Product Yield
Low yield is a frequent issue in the synthesis of this compound. The following guide will help you troubleshoot potential causes.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for diagnosing low product yield.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction using TLC until the starting material is consumed. If the reaction is sluggish, consider a slight increase in temperature or prolonged reaction time. However, be cautious as higher temperatures can promote side reactions. |
| Side Product Formation | The formation of the ortho-isomer or diphenyl sulfone can significantly reduce the yield of the desired para-product.[2] | Maintain a low temperature (0-5 °C) during the addition of chlorosulfonic acid to favor the formation of the para-isomer. Using an appropriate excess of chlorosulfonic acid can also influence the product distribution. |
| Hydrolysis of Product | This compound is highly susceptible to hydrolysis, especially during the workup phase when water is introduced.[2] | Quench the reaction by pouring the mixture onto crushed ice to dissipate heat and minimize hydrolysis. Use ice-cold water for washing steps and perform extractions quickly. |
| Poor Reagent Quality | The presence of moisture in the benzyl phenyl ether or chlorosulfonic acid can lead to lower yields. | Ensure that all reagents and solvents are anhydrous. Freshly distill reagents if necessary. |
Issue 2: Product Purity Concerns
Obtaining a pure product can be challenging due to the presence of unreacted starting materials, isomers, and side products.
Troubleshooting Workflow for Purity Issues
Caption: Troubleshooting workflow for addressing product purity issues.
Possible Contaminants and Purification Strategies:
| Contaminant | Identification | Removal Strategy |
| Residual Chlorosulfonic Acid/Sulfonic Acid | Acidic residue, may appear as streaking on TLC. | Wash the organic layer with cold saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash. |
| Ortho-isomer | Spot on TLC with a slightly different Rf value from the para-isomer. | Careful recrystallization from a suitable solvent system such as hexane/ethyl acetate can help to separate the isomers. Flash column chromatography is also an effective method. |
| Diphenyl Sulfone | A less polar byproduct that will have a higher Rf value on TLC. | This byproduct is often difficult to remove by washing or recrystallization. Flash column chromatography is the most effective method for its removal.[2] |
| Benzyl Phenyl Ether (Starting Material) | Spot on TLC corresponding to the starting material. | Ensure the reaction goes to completion. If unreacted starting material remains, it can be removed by flash column chromatography. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from benzyl phenyl ether and chlorosulfonic acid.
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Materials:
-
Benzyl phenyl ether
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution, cold
-
Brine, cold
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzyl phenyl ether (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C. Vigorous gas evolution (HCl) will be observed.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and cold brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography.
Data Presentation
Table 1: Effect of Temperature on Reaction Outcome
| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Key Observations |
| 0 - 5 | 4 - 6 | 70 - 85 | Higher selectivity for the desired para-isomer. Slower reaction rate. |
| 20 - 25 (Room Temp) | 2 - 4 | 60 - 75 | Faster reaction rate, but increased formation of the ortho-isomer and potentially diphenyl sulfone. |
| > 30 | 1 - 3 | < 50 | Significant increase in side product formation, including disulfonated products and diphenyl sulfone. Darkening of the reaction mixture is common. |
Table 2: Effect of Reaction Time on Reaction Outcome (at 0-5 °C)
| Reaction Time (h) | Expected Conversion (%) | Expected Yield (%) | Key Observations |
| 1 | 40 - 60 | 30 - 50 | Incomplete reaction with significant starting material remaining. |
| 3 | 80 - 95 | 65 - 80 | Good conversion with a balance between reaction completion and minimizing side products. |
| 6 | > 95 | 70 - 85 | Reaction likely to be complete. A slight increase in side products may be observed compared to shorter times. |
| > 8 | > 95 | 65 - 80 | No significant increase in yield, potential for increased side product formation with prolonged reaction time. |
References
Methods for removing unreacted 4-(benzyloxy)benzene-1-sulfonyl chloride from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-(benzyloxy)benzene-1-sulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my reaction mixture?
A1: Complete removal of unreacted this compound is essential for several reasons:
-
Product Purity: The unreacted sulfonyl chloride is an impurity that can affect the accuracy of biological assays and the overall quality of your final compound.
-
Reaction Interference: Its reactive nature can interfere with subsequent synthetic steps.
-
Crystallization Inhibition: The presence of impurities can hinder the crystallization of the desired sulfonamide product.
-
Chromatography Challenges: The polarity of this compound can be similar to the desired sulfonamide product, making chromatographic separation difficult without prior quenching.
Q2: What are the primary methods to remove unreacted this compound?
A2: The most effective strategies involve converting the unreacted sulfonyl chloride into a more easily separable derivative through quenching, followed by a suitable workup and purification method. The main approaches are:
-
Quenching: Reacting the excess sulfonyl chloride with a nucleophile to form a highly polar and water-soluble byproduct.
-
Extractive Workup: Utilizing liquid-liquid extraction to separate the desired product from the quenched byproducts.
-
Column Chromatography: Purifying the product by passing it through a stationary phase.
-
Crystallization: Inducing the formation of pure crystals of the desired sulfonamide from a supersaturated solution.
Troubleshooting Guides
Issue 1: An oily residue remains after aqueous workup.
-
Symptom: After adding water to the reaction mixture and extracting with an organic solvent, an oily, insoluble layer persists.
-
Possible Cause: This is likely unreacted this compound, which hydrolyzes slowly in neutral water.
-
Solution:
-
Quenching: Before extraction, quench the reaction mixture to convert the sulfonyl chloride into a more water-soluble species.
-
Aqueous Base Hydrolysis: Add a dilute aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the reaction mixture and stir vigorously. This will hydrolyze the sulfonyl chloride to the water-soluble 4-(benzyloxy)benzenesulfonic acid salt.
-
Aminolysis: Add a simple, water-soluble amine such as aqueous ammonia (NH₄OH) or a primary amine (e.g., methylamine). This will form a highly polar sulfonamide that will partition into the aqueous layer.
-
-
Thorough Extraction: After quenching, perform a standard extractive workup. Ensure to wash the organic layer multiple times with water or a basic solution to remove all water-soluble byproducts.
-
Issue 2: The desired sulfonamide product and unreacted sulfonyl chloride co-elute during column chromatography.
-
Symptom: Thin Layer Chromatography (TLC) analysis of column fractions shows overlapping spots for the product and the starting sulfonyl chloride.
-
Possible Cause: The polarity of your sulfonamide product is very similar to that of this compound.
-
Solution:
-
Pre-Chromatography Quenching: As described in Issue 1, quench the reaction mixture before attempting purification by column chromatography. The resulting sulfonic acid or simple sulfonamide will have a significantly different polarity, facilitating separation.
-
Optimize Chromatography Conditions: If quenching is not feasible due to product instability, carefully optimize your chromatographic conditions.
-
Solvent System: Experiment with different solvent systems. A less polar eluent may improve separation.
-
Gradient Elution: Employ a shallow gradient of a polar solvent in a non-polar solvent to achieve better resolution.
-
-
Issue 3: The final product is contaminated with 4-(benzyloxy)benzenesulfonic acid.
-
Symptom: The purified product shows an acidic impurity, likely the sulfonic acid hydrolysis product.
-
Possible Cause: Incomplete removal of 4-(benzyloxy)benzenesulfonic acid during the aqueous workup. While its salt is water-soluble, the free acid may have some solubility in organic solvents.
-
Solution:
-
Additional Basic Washes: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the sulfonic acid, making it more soluble in the aqueous phase.
-
pH Check: Ensure the pH of the aqueous wash is sufficiently basic (pH > 8) to completely deprotonate the sulfonic acid.
-
Silica Gel Chromatography: 4-(benzyloxy)benzenesulfonic acid is highly polar and will strongly adhere to silica gel, allowing for easy separation from less polar products.
-
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Quenching & Extraction | Conversion of sulfonyl chloride to a highly polar, water-soluble byproduct. | Simple, fast, and effective for removing large amounts of excess reagent. | The product must be stable to the quenching conditions (e.g., base). | Initial purification step for most reaction scales. |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Can provide very high purity. | Can be time-consuming and require large volumes of solvent. May not be effective if polarities are too similar without prior quenching. | Isolating products with polarities significantly different from byproducts; final purification step. |
| Crystallization | Formation of a pure solid crystalline lattice from a solution. | Can yield highly pure material. Scalable. | Requires finding a suitable solvent system. Product must be a solid. Can have lower yields compared to chromatography. | Final purification of solid products, especially at larger scales. |
Experimental Protocols
Protocol 1: Quenching and Extractive Workup
This protocol assumes the reaction was carried out in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice bath.
-
Quenching (Choose one):
-
Aqueous Base Hydrolysis: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Continue stirring for 30 minutes.
-
Aminolysis: Slowly add a 10% aqueous solution of ammonia (NH₄OH) to the cooled reaction mixture with vigorous stirring. Continue stirring for 30 minutes.
-
-
Monitor by TLC: Spot the reaction mixture on a TLC plate to confirm the disappearance of the this compound spot. A typical eluent for TLC analysis is a mixture of hexanes and ethyl acetate (e.g., 2:1 ratio).
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the layers do not separate well, add more organic solvent and/or brine.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (if an amine quencher was used).
-
Saturated aqueous NaHCO₃.
-
Water.
-
Brine.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column:
-
Select a column of appropriate size (a general rule is to use 50-100 g of silica gel per gram of crude product).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Determine the Eluent System:
-
Use TLC to find a solvent system that gives good separation between your product and any impurities. A good starting point for sulfonamides is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.[1]
-
-
Load the Sample:
-
Dissolve the crude product (obtained from Protocol 1) in a minimal amount of the reaction solvent or the column eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elute and Collect Fractions:
-
Begin elution with the determined solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Concentrate Fractions: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Crystallization
-
Choose a Solvent System:
-
The ideal solvent should dissolve the sulfonamide product when hot but not when cold. Impurities should remain soluble at all temperatures.
-
Common solvents for sulfonamide crystallization include ethanol, methanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.[2]
-
-
Dissolve the Crude Product:
-
Place the crude sulfonamide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture until the solid dissolves completely. Add more solvent in small portions if necessary.
-
-
Cool to Form Crystals:
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate and Dry Crystals:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualizations
Caption: Decision tree for purification strategy selection.
Caption: Troubleshooting workflow for common purification issues.
References
Technical Support Center: Best Practices for Handling Moisture-Sensitive 4-(Benzyloxy)benzene-1-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of 4-(benzyloxy)benzene-1-sulfonyl chloride. Due to its moisture sensitivity, proper storage and handling are critical to ensure reagent integrity and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is recommended to store it in a cool, dry place, ideally in a desiccator or a controlled-atmosphere glovebox. The recommended storage temperature is typically 2-8°C.[1]
Q2: What is the primary degradation product of this compound upon exposure to moisture?
A2: The primary degradation product upon reaction with water (hydrolysis) is 4-(benzyloxy)benzenesulfonic acid. This hydrolysis is a common issue with sulfonyl chlorides and can significantly impact the yield and purity of subsequent reactions.
Q3: What are the visible signs of degradation of this compound?
A3: this compound is typically a solid.[1][2] Signs of degradation due to moisture exposure can include a change in appearance from a crystalline solid to a more clumpy or syrupy consistency, and a potential color change. The presence of a strong acidic odor may also indicate hydrolysis.
Q4: Can I handle this compound on the open bench?
A4: It is strongly recommended to handle this reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to atmospheric moisture. If a glovebox is unavailable, work quickly and use dry glassware and solvents. Blanketing the reaction vessel with an inert gas is a good practice.
Q5: Is the benzyloxy group stable under typical sulfonylation reaction conditions?
A5: The benzyl ether protecting group is generally stable under the neutral or slightly basic conditions typically used for sulfonylation reactions.[3] Cleavage of the benzyloxy group usually requires specific, more aggressive conditions such as catalytic hydrogenolysis, strong acids, or oxidizing agents, which are not standard for this type of reaction.[2][3][4]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or no yield of the desired sulfonamide product. | Degradation of this compound due to moisture. | - Use a fresh bottle of the reagent or a properly stored sample. - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Insufficiently reactive amine. | - For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base (e.g., DBU, proton sponge) in place of or in addition to pyridine or triethylamine. - A higher reaction temperature may be required, but monitor for potential side reactions. | |
| Incomplete reaction. | - Increase the reaction time. - Use a slight excess (1.1-1.2 equivalents) of the this compound. - Ensure efficient stirring to overcome any solubility issues. | |
| Formation of an insoluble precipitate that is not the product. | Hydrolysis of the sulfonyl chloride to 4-(benzyloxy)benzenesulfonic acid. | - This indicates significant moisture contamination. Review handling and storage procedures. The sulfonic acid may be difficult to remove from the desired product. |
| Difficult purification of the final sulfonamide product. | Presence of unreacted starting materials or byproducts. | - If the product is a primary sulfonamide, it may be soluble in aqueous base. This can be used as a purification strategy (Hinsberg test principle).[5][6] - Utilize column chromatography on silica gel for purification. A gradient elution system may be necessary to separate the product from impurities. |
| Unexpected debenzylation of the product. | Harsh reaction or work-up conditions. | - While unlikely under standard conditions, avoid strongly acidic or reductive work-up procedures. - If acidic conditions are necessary, use them at low temperatures and for short durations. |
Quantitative Data: Hydrolysis of Substituted Benzenesulfonyl Chlorides
The table below presents the first-order rate constants for the solvolysis (hydrolysis in neutral water) of various 4-substituted benzenesulfonyl chlorides.
| Substituent (X) in 4-X-benzenesulfonyl chloride | Rate Constant (k) at 15°C (s⁻¹) | Relative Rate (vs. X=H) |
| -OCH₃ (proxy for -OCH₂Ph) | 2.389 x 10⁻³ | 2.16 |
| -CH₃ | 1.357 x 10⁻³ | 1.23 |
| -H | 1.104 x 10⁻³ | 1.00 |
| -Br | 7.447 x 10⁻⁴ | 0.67 |
| -NO₂ | 9.373 x 10⁻⁴ | 0.85 |
| Data adapted from a study on the solvolysis of 4-X-benzenesulfonyl chlorides in H₂O.[3] |
As shown, electron-donating groups like methoxy increase the rate of hydrolysis compared to the unsubstituted benzenesulfonyl chloride.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-4-(benzyloxy)benzenesulfonamide
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous pyridine or triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate dry flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of sulfonamides.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Aqueous Work-up Procedures for 4-(benzyloxy)benzene-1-sulfonyl chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide effective aqueous work-up procedures for reactions involving 4-(benzyloxy)benzene-1-sulfonyl chloride. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work-ups.
Troubleshooting Guides
This section addresses specific issues that may arise during the aqueous work-up of reactions with this compound, offering potential causes and solutions.
Issue 1: Oily Residue or Low Yield of Solid Product After Initial Quenching
-
Symptom: After quenching the reaction mixture with water, an oily layer persists, or the expected solid product does not precipitate, leading to low yields.
-
Potential Cause: Unreacted this compound, which is a solid but can form an oil when mixed with impurities, is insoluble in cold water and hydrolyzes slowly under neutral pH conditions. The desired product may also have some solubility in the aqueous layer.
-
Solutions:
-
Ensure Complete Reaction: Before work-up, confirm the consumption of the starting sulfonyl chloride via Thin Layer Chromatography (TLC).
-
Controlled Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. This helps to dissipate heat and can promote the precipitation of the solid product.
-
Salting Out: If the product has some aqueous solubility, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic components.
-
Solvent Extraction: If precipitation is not effective, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Issue 2: Formation of a Stable Emulsion During Extraction
-
Symptom: A persistent emulsion forms at the interface of the aqueous and organic layers, making separation difficult.
-
Potential Cause: The presence of polar byproducts, such as 4-(benzyloxy)benzenesulfonic acid (from hydrolysis) or salts, can act as surfactants and stabilize emulsions.
-
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up emulsions.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool to help break the emulsion.
-
Solvent Addition: Add a small amount of the organic solvent used for extraction to see if it aids in separation.
-
Patience and Gentle Agitation: Allow the mixture to stand for an extended period. Gentle swirling or rocking of the separatory funnel, rather than vigorous shaking, can prevent emulsion formation.
-
Issue 3: Product Contamination with 4-(benzyloxy)benzenesulfonic acid
-
Symptom: The isolated product is contaminated with an acidic impurity, identified as 4-(benzyloxy)benzenesulfonic acid.
-
Potential Cause: Hydrolysis of the starting sulfonyl chloride during the reaction or aqueous work-up. 4-(Benzyloxy)benzenesulfonic acid has some solubility in organic solvents.
-
Solutions:
-
Basic Wash: Wash the organic layer with a dilute aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH). This will deprotonate the sulfonic acid, forming the water-soluble salt, which will partition into the aqueous layer.
-
Multiple Washes: Perform multiple washes with the basic solution to ensure complete removal of the sulfonic acid.
-
Brine Wash Post-Base Wash: After the basic wash, wash the organic layer with brine to remove any residual base and reduce the amount of dissolved water.
-
Issue 4: Difficulty in Removing Excess Amine After Sulfonamide Synthesis
-
Symptom: The final sulfonamide product is contaminated with the unreacted amine starting material.
-
Potential Cause: Use of excess amine in the reaction.
-
Solutions:
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). This will protonate the amine, forming a water-soluble ammonium salt that will move into the aqueous layer. Caution: This method is not suitable if the desired sulfonamide product is acid-labile.
-
Chromatography: If an acidic wash is not feasible, the unreacted amine can be removed by silica gel column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Why is it important to perform the aqueous work-up at low temperatures?
A1: Sulfonyl chlorides, including this compound, are susceptible to hydrolysis, which is the reaction with water to form the corresponding sulfonic acid. This reaction is accelerated at higher temperatures.[1] Performing the work-up at low temperatures (e.g., by quenching the reaction mixture on ice) minimizes this unwanted side reaction and maximizes the yield of the desired product.
Q2: What is the white precipitate that sometimes forms when I add a basic solution during the work-up?
A2: If you are working up a sulfonamide synthesis reaction where a primary amine was used, the sulfonamide product itself can be acidic. Adding a strong base like NaOH can deprotonate the sulfonamide, forming a sodium salt that may precipitate if it is not soluble in the reaction mixture.
Q3: Can I use a strong base like NaOH to quench the reaction and remove unreacted sulfonyl chloride?
A3: Yes, quenching with a base like NaOH is an effective way to hydrolyze the unreacted this compound to the water-soluble 4-(benzyloxy)benzenesulfonic acid salt. However, this method is only suitable if your desired product is stable under basic conditions.
Q4: How can I confirm that all the this compound has been removed during the work-up?
A4: The most common method is to use Thin Layer Chromatography (TLC). Spot the crude product on a TLC plate alongside a sample of the starting sulfonyl chloride. If the work-up has been effective, you should not see a spot corresponding to the starting material in your product lane.
Q5: What are some common organic solvents for extracting the product after quenching?
A5: Common solvents for extraction include ethyl acetate, dichloromethane (DCM), and chloroform. The choice of solvent depends on the solubility of your desired product. Benzenesulfonyl chlorides are generally soluble in these organic solvents.[2]
Data Presentation
Table 1: Solubility of Benzenesulfonyl Chloride (as a proxy for this compound)
| Solvent | Solubility |
| Cold Water | Insoluble |
| Hot Water | Decomposes[1] |
| Diethyl Ether | Soluble |
| Alcohol | Soluble |
Table 2: Comparison of Quenching Methods for Unreacted Sulfonyl Chloride
| Quenching Method | Reagent | Principle | Advantages | Disadvantages |
| Neutral Quench | Ice/Water | Precipitation of insoluble organic material | Mild conditions, suitable for base-sensitive products. | Incomplete removal of sulfonyl chloride; potential for slow hydrolysis. |
| Basic Quench | Aqueous NaOH, NaHCO₃ | Hydrolysis to water-soluble sulfonate salt | Efficient removal of sulfonyl chloride. | Not suitable for base-sensitive products. |
| Amine Quench | Aqueous NH₃, primary/secondary amine | Formation of a water-soluble sulfonamide | Fast and effective. | The resulting sulfonamide must be easily separable from the product. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Reaction Mixture Containing this compound
-
Cooling: After the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly pour the cold reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous NaHCO₃ solution (to remove acidic byproducts like 4-(benzyloxy)benzenesulfonic acid).
-
Brine (to remove excess water and help break any emulsions).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Aqueous Work-up for the Synthesis of a Sulfonamide from this compound and an Amine
-
Quenching: After the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the mixture with an organic solvent (e.g., dichloromethane).
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (to remove excess amine). Note: Omit this step if the product is acid-sensitive.
-
Saturated aqueous NaHCO₃ (to remove any 4-(benzyloxy)benzenesulfonic acid).
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide by recrystallization or silica gel column chromatography.
Mandatory Visualization
Caption: A standard workflow for the aqueous work-up of reactions.
Caption: A logical flow for resolving emulsions during work-up.
References
Technical Support Center: Synthesis of Diaryl Sulfones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of diaryl sulfones, with a specific focus on preventing the formation of the common byproduct, diphenyl sulfone.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of diaryl sulfones.
Issue 1: Formation of Diphenyl Sulfone in Friedel-Crafts Sulfonylation
Problem: During the synthesis of a substituted diaryl sulfone via Friedel-Crafts sulfonylation of an arene with a substituted benzenesulfonyl chloride, a significant amount of diphenyl sulfone is observed as a byproduct.
Possible Causes and Solutions:
-
Cause 1: Catalyst Choice and Activity. Strong Lewis acids like AlCl₃ can be aggressive, leading to side reactions and the formation of unwanted byproducts.[1] Milder Lewis acids may offer better selectivity.[1]
-
Solution: Opt for a milder Lewis acid catalyst. While AlCl₃ is a common choice, consider alternatives like FeCl₃, ZnCl₂, or solid acid catalysts such as Fe³⁺-montmorillonite or zeolite beta, which can offer higher selectivity.[1][2] The use of indium metal as a catalyst has also been reported to provide high yields under solvent or solvent-less conditions.
-
-
Cause 2: Reaction Temperature. High reaction temperatures can lead to decreased selectivity and the formation of undesired isomers and byproducts.
-
Solution: Optimize the reaction temperature. Start with a lower temperature and monitor the reaction progress. A triflic acid-catalyzed Friedel-Crafts sulfonylation has been successfully performed at 160 °C, offering high selectivity and yields.[3]
-
-
Cause 3: Substrate Reactivity. Highly activated aromatic substrates may be more prone to side reactions.
-
Solution: Adjust the stoichiometry of the reactants. A slight excess of the arene can sometimes favor the desired reaction over byproduct formation.
-
Issue 2: Over-oxidation of Diaryl Sulfide to Diaryl Sulfone
Problem: When synthesizing a diaryl sulfoxide by oxidizing the corresponding diaryl sulfide, the reaction proceeds too far, yielding the diaryl sulfone as the major product.
Possible Causes and Solutions:
-
Cause 1: Oxidizing Agent is Too Reactive or in Excess. Common oxidizing agents like hydrogen peroxide can be powerful, and using them in excess will drive the reaction to the sulfone.[4]
-
Solution: Carefully control the stoichiometry of the oxidizing agent. Aim for a 1:1 molar ratio of the sulfide to the oxidant.[5] Sodium periodate (NaIO₄) is known for its high selectivity in oxidizing sulfides to sulfoxides.[5] Another approach involves using hydrogen peroxide in glacial acetic acid under transition metal-free conditions, which has been shown to be highly selective.
-
-
Cause 2: High Reaction Temperature. The rate of oxidation from sulfoxide to sulfone is often more sensitive to temperature than the initial oxidation of the sulfide.[5]
-
Solution: Maintain a low reaction temperature. Performing the oxidation at 0 °C or even lower temperatures can significantly improve selectivity for the sulfoxide.[5]
-
-
Cause 3: Inappropriate Catalyst. Some catalysts are more prone to promoting over-oxidation.
-
Solution: Choose a catalyst system known for its selectivity. For instance, TiO₂ in the rutile phase has been shown to selectively produce diphenyl sulfoxide from diphenyl sulfide with nearly 100% selectivity under photocatalytic conditions.[6]
-
Issue 3: Formation of Symmetrical Diphenyl Sulfone in Cross-Coupling Reactions
Problem: In the synthesis of an unsymmetrical diaryl sulfone using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura), a significant amount of the symmetrical diphenyl sulfone byproduct is formed through homocoupling.
Possible Causes and Solutions:
-
Cause 1: Presence of Oxygen. Oxygen can lead to the oxidative homocoupling of boronic acids, a common side reaction in Suzuki-Miyaura couplings.[7]
-
Solution: Rigorously degas all solvents and reagents. Employing techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) is crucial.[8]
-
-
Cause 2: Palladium(II) Precatalyst. The use of Pd(II) sources can promote the homocoupling of boronic acids during the in-situ reduction to the active Pd(0) catalyst.[7][8]
-
Solution: Use a Pd(0) catalyst source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8] If a Pd(II) precursor is used, the addition of a mild reducing agent like potassium formate can help suppress homocoupling.
-
-
Cause 3: Suboptimal Ligand Choice. The ligand plays a critical role in the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. These can promote the desired reductive elimination step, outcompeting the homocoupling pathway.[8]
-
-
Cause 4: Inefficient Transmetalation. Slow transmetalation can allow for competing side reactions.
-
Solution: Optimize the base and solvent system. The choice of base is critical, and while a base is necessary, a highly concentrated strong base can sometimes promote unwanted side reactions.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of diphenyl sulfone byproduct formation in Friedel-Crafts sulfonylation?
A1: The use of a highly reactive Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a frequent cause.[1] This can lead to a lack of selectivity and the formation of undesired byproducts. The reaction temperature also plays a crucial role, with higher temperatures often leading to more byproduct formation.
Q2: How can I selectively oxidize a diaryl sulfide to a diaryl sulfoxide without forming the sulfone?
A2: The key is to carefully control the reaction conditions. Use a mild and selective oxidizing agent, such as sodium periodate (NaIO₄), in a 1:1 stoichiometric ratio with the sulfide.[5] Maintaining a low reaction temperature, typically 0 °C, is also critical to prevent over-oxidation.[5]
Q3: In a Suzuki-Miyaura coupling to form an unsymmetrical diaryl sulfone, what is the primary reason for the formation of symmetrical diphenyl sulfone?
A3: The primary cause is the homocoupling of the boronic acid reagent.[7] This side reaction is often promoted by the presence of oxygen in the reaction mixture or the use of a Pd(II) catalyst precursor.[7][8]
Q4: Are there any "green" methods to prevent diphenyl sulfone formation during sulfide oxidation?
A4: Yes, several environmentally friendly methods exist. One approach is the use of hydrogen peroxide as the oxidant, as its only byproduct is water.[4] Combining hydrogen peroxide with a recyclable catalyst, such as certain TiO₂ polymorphs, can lead to highly selective and efficient oxidations.[6] Another green method involves using hydrogen peroxide in glacial acetic acid without a transition metal catalyst.
Q5: Can the choice of solvent influence the formation of byproducts in diaryl sulfone synthesis?
A5: Absolutely. The solvent can affect the solubility of reactants and catalysts, as well as influence the reaction pathway. For instance, in some palladium-catalyzed couplings, the addition of water to an organic solvent can promote the desired reaction. Conversely, in other cases, anhydrous conditions are preferred to minimize side reactions.[8]
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Sulfonylation
| Catalyst | Typical Reaction Conditions | Selectivity for Desired Product | Potential for Diphenyl Sulfone Byproduct | Reference |
| AlCl₃ | Harsh, often requires high temperatures | Moderate to Low | High | [1] |
| FeCl₃ | Milder than AlCl₃ | Moderate to High | Moderate | [1] |
| ZnCl₂ | Mild | High | Low | [1] |
| Fe³⁺-montmorillonite | Mild, heterogeneous | High | Low | [2] |
| Zeolite Beta | Mild, heterogeneous | High | Low | [2] |
| Triflic Acid | 160 °C, neat | High | Low | [3] |
Table 2: Selectivity of Different Oxidizing Systems for Sulfide to Sulfoxide Conversion
| Oxidizing Agent/System | Typical Reaction Conditions | Selectivity for Sulfoxide | Potential for Sulfone Byproduct | Reference |
| H₂O₂ (uncatalyzed) | Room temperature or elevated | Low to Moderate | High | [5] |
| H₂O₂ / Glacial Acetic Acid | Room temperature | High | Low | |
| Sodium Periodate (NaIO₄) | 0 °C, MeOH/H₂O | Very High | Very Low | [5] |
| H₂O₂ / Rutile-TiO₂ (photocatalytic) | UV irradiation | Nearly 100% | Very Low | [6] |
| H₂O₂ / Anatase-TiO₂ (photocatalytic) | UV irradiation | Low | High (favors sulfone) | [6] |
Experimental Protocols
Protocol 1: Selective Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide using Sodium Periodate
This protocol is designed for high selectivity to the sulfoxide, minimizing the formation of diphenyl sulfone.[5]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve diphenyl sulfide (1 equivalent) in methanol (approximately 10 mL per gram of sulfide).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C.
-
Oxidant Preparation: In a separate beaker, dissolve sodium periodate (1.1 equivalents) in a minimal amount of deionized water.
-
Addition: Add the aqueous sodium periodate solution dropwise to the stirred sulfide solution over 15-20 minutes. A white precipitate of sodium iodate will form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is complete when the diphenyl sulfide spot is no longer visible.
-
Work-up: Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Filtration: Filter the mixture through a pad of celite to remove the insoluble iodine salts, washing the filter cake with a small amount of cold methanol.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the product with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diphenyl sulfoxide.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Minimizing Homocoupling in Suzuki-Miyaura Synthesis of Unsymmetrical Diaryl Sulfones
This protocol incorporates best practices to minimize the formation of the symmetrical diphenyl sulfone byproduct.[8]
-
Reagent and Solvent Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents. Degas all solvents and liquid reagents by sparging with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1 equivalent), the boronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2 equivalents), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) to the flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for Friedel-Crafts sulfonylation.
Caption: Troubleshooting workflow for selective sulfide oxidation.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Triflic Acid-Catalyzed Reaction Gives Diaryl Sulfones - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comprehensive Guide to the Products of 4-(Benzyloxy)benzene-1-sulfonyl Chloride Reactions for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, characterization, and comparative performance of sulfonylated compounds derived from 4-(benzyloxy)benzene-1-sulfonyl chloride reveals its utility in generating a diverse range of sulfonamides and sulfonate esters. This guide provides a detailed comparison with alternative sulfonylating agents, supported by experimental data, to aid researchers in the strategic selection of reagents for organic synthesis and drug discovery.
This compound is a versatile reagent in organic chemistry, primarily utilized for the introduction of the 4-(benzyloxy)benzenesulfonyl group onto various nucleophiles. This moiety is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The benzyloxy group can serve as a protecting group for the phenol, which can be deprotected under specific conditions to reveal a potentially active hydroxyl group. This guide offers a full characterization of the products obtained from reactions of this compound with a focus on providing practical, data-driven insights for laboratory applications.
Comparison of Product Yields
The reactivity of this compound with various nucleophiles, such as primary and secondary amines, as well as alcohols and phenols, leads to the formation of the corresponding sulfonamides and sulfonate esters. The efficiency of these reactions, reflected in the product yields, is comparable to that of other commonly used arylsulfonyl chlorides, such as p-toluenesulfonyl chloride.
Below is a comparative summary of reported yields for reactions of this compound and p-toluenesulfonyl chloride with representative nucleophiles.
| Nucleophile | Sulfonyl Chloride | Product | Yield (%) | Reference |
| Benzylamine | This compound | N-Benzyl-4-(benzyloxy)benzenesulfonamide | 99 | [1] |
| Aniline | p-Toluenesulfonyl chloride | N-Phenyl-p-toluenesulfonamide | 95 | [2] |
| Diethylamine | p-Toluenesulfonyl chloride | N,N-Diethyl-p-toluenesulfonamide | High | [3] |
| Phenol | p-Toluenesulfonyl chloride | Phenyl p-toluenesulfonate | Good to Excellent | [4] |
| Benzyl Alcohol | p-Toluenesulfonyl chloride | Benzyl p-toluenesulfonate | Good to Excellent | [5] |
Note: The yield for N-Benzyl-4-(benzyloxy)benzenesulfonamide was reported for the N-alkylation of 4-(benzyloxy)benzenesulfonamide with benzyl alcohol, which proceeds in excellent yield. Direct reaction yields of this compound with a wide range of amines and alcohols are not systematically documented in a single source but are generally expected to be high under standard conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of a sulfonamide and a sulfonate ester using this compound.
General Procedure for the Synthesis of N-Substituted 4-(Benzyloxy)benzenesulfonamides
To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine at 0 °C, this compound (1.1 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the desired N-substituted 4-(benzyloxy)benzenesulfonamide.
General Procedure for the Synthesis of 4-(Benzyloxy)benzenesulfonate Esters
A solution of the alcohol or phenol (1.0 eq.) and a base, such as triethylamine or pyridine (1.2 eq.), in an anhydrous solvent like dichloromethane is cooled to 0 °C. This compound (1.1 eq.) is added slowly to the stirred solution. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with an organic solvent and washed successively with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude ester is purified by column chromatography or recrystallization.
Visualization of Reaction Workflow and Product Comparison
To visually represent the synthetic process and the relationship between the reactants and products, the following diagrams have been generated using the DOT language.
Caption: General reaction workflow for the synthesis of sulfonamides and sulfonate esters.
Caption: Comparison of product classes and their relevant properties.
Alternative Sulfonylating Agents
While this compound is a valuable reagent, other sulfonyl chlorides are frequently employed in organic synthesis. The choice of reagent often depends on the desired properties of the final product and the specific reaction conditions.
-
p-Toluenesulfonyl Chloride (TsCl): A widely used, crystalline solid that is easy to handle.[6] The resulting tosylates are excellent leaving groups in nucleophilic substitution and elimination reactions.
-
Benzenesulfonyl Chloride: A liquid reagent that is also commonly used for the preparation of sulfonamides and sulfonate esters.[7]
-
Methanesulfonyl Chloride (MsCl): An aliphatic sulfonyl chloride that produces mesylates, which are also good leaving groups.
-
2-Naphthalenesulfonyl Chloride: Used to introduce a larger, more lipophilic sulfonyl group, which can be advantageous in modifying the pharmacokinetic properties of drug candidates.
The reactivity of these sulfonyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 6. quora.com [quora.com]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Interpreting NMR and Mass Spectrometry Data of Sulfonamides
For researchers and scientists in drug development, accurate structural elucidation of pharmaceutical compounds is paramount. This guide provides a comparative overview of interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for sulfonamide antibiotics, with a comparative look at fluoroquinolone and beta-lactam alternatives. Detailed experimental protocols and data are provided to support the objective comparison.
Key Spectroscopic Features of Antibiotic Classes
The structural differences between sulfonamides, fluoroquinolones, and beta-lactams give rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for unambiguous identification.
Sulfonamides , characterized by the presence of a sulfonyl group attached to an aniline moiety, exhibit specific signals in both NMR and MS. In ¹H NMR, the protons on the aromatic ring of the p-aminobenzenesulfonamide core and the protons of the specific R-group on the sulfonamide nitrogen are key identifiers. Mass spectrometry of sulfonamides is often characterized by fragmentation involving the loss of sulfur dioxide (SO₂).
Fluoroquinolones , such as ciprofloxacin, possess a quinolone core with a fluorine atom, a carboxylic acid, and a piperazine ring (or other N-heterocycle). Their ¹H NMR spectra are complex due to the numerous aromatic and aliphatic protons. Mass spectral fragmentation often involves the piperazine ring and the carboxylic acid group.
Beta-lactams , like amoxicillin, are defined by the four-membered beta-lactam ring. The protons on this strained ring have characteristic chemical shifts in ¹H NMR. Mass spectrometry of beta-lactams frequently shows cleavage of the beta-lactam ring itself.
Comparative Spectroscopic Data
The following tables summarize key quantitative NMR and mass spectrometry data for representative compounds from each antibiotic class.
¹H NMR Chemical Shift Data (ppm) in DMSO-d₆
| Functional Group | Sulfamethoxazole (Sulfonamide) | Ciprofloxacin (Fluoroquinolone) | Amoxicillin (Beta-lactam) |
| Aromatic Protons | ~6.6-7.7 | ~7.5-8.7 | ~6.7-7.2 |
| NH₂/NH Protons | ~5.9 (NH₂) / ~11.2 (SO₂NH) | ~3.4 (piperazine NH) | ~9.1 (amide NH) |
| CH₃ Protons | ~2.3 (on isoxazole ring) | - | ~1.4, ~1.5 (gem-dimethyl) |
| CH/CH₂ Protons | ~6.1 (isoxazole CH) | ~3.0-3.3 (piperazine CH₂) | ~4.2 (β-lactam CH), ~5.4-5.5 (β-lactam CH) |
| COOH Proton | - | ~15.1 | ~9.8 |
¹³C NMR Chemical Shift Data (ppm) in DMSO-d₆
| Carbon Type | Sulfamethoxazole (Sulfonamide) | Ciprofloxacin (Fluoroquinolone) | Amoxicillin (Beta-lactam) |
| Aromatic/Quinolone Carbons | ~113-153 | ~107-177 | ~115-131, ~172 (amide C=O) |
| C=O (Carboxyl/Amide) | - | ~166 (carboxyl) | ~172 (amide), ~174 (carboxyl) |
| Aliphatic Carbons | ~12 (CH₃) | ~45-50 (piperazine), ~35 (cyclopropyl) | ~26, ~27 (gem-dimethyl), ~58, ~67, ~72 (β-lactam & side chain) |
| C-S / C-N (Heterocycle) | ~158, ~170 (isoxazole) | - | - |
Mass Spectrometry Data (m/z) - ESI+
| Ion Type | Sulfamethoxazole (Sulfonamide) | Ciprofloxacin (Fluoroquinolone) | Amoxicillin (Beta-lactam) |
| [M+H]⁺ | 254 | 332 | 366 |
| Key Fragment Ions | 156, 108, 92 | 288, 245, 231 | 349, 208, 160 |
| Common Neutral Loss | 64 (SO₂) | 44 (CO₂) | 17 (NH₃), 44 (CO₂) |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and mass spectrometry data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the antibiotic standard.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like methanol-d₄ or chloroform-d can be used depending on solubility.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height in the tube is at least 4 cm.
-
-
Instrument Parameters (400 MHz Spectrometer) :
-
¹H NMR :
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: 20 ppm
-
-
¹³C NMR :
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation :
-
Prepare a stock solution of the antibiotic standard at 1 mg/mL in methanol.
-
Perform serial dilutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create working solutions at concentrations appropriate for the instrument's sensitivity (e.g., 1 µg/mL).
-
-
LC Parameters :
-
Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
MS Parameters (Triple Quadrupole with ESI source) :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 150 °C.
-
Desolvation Temperature : 350 °C.
-
Gas Flow Rates : Optimized for the specific instrument.
-
Acquisition Mode : Full scan for initial analysis, followed by product ion scan (MS/MS) of the protonated molecule [M+H]⁺. Collision energy should be optimized for each compound (typically 10-40 eV).
-
Workflow for Spectral Interpretation
The logical process for identifying an unknown compound using NMR and MS data is outlined in the following diagram.
Caption: A flowchart illustrating the systematic workflow for interpreting NMR and mass spectrometry data to elucidate the structure of a small molecule.
This guide provides a foundational framework for the interpretation of NMR and mass spectrometry data for sulfonamides and their comparison with other classes of antibiotics. For definitive structural confirmation, a comprehensive analysis including two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and comparison with certified reference standards is always recommended.
A Comparative Guide to 4-(Benzyloxy)benzene-1-sulfonyl Chloride and Its Alternatives for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the strategic selection of sulfonylating agents is paramount for the efficient construction of sulfonamide-based therapeutics. This guide provides a comprehensive comparison of 4-(benzyloxy)benzene-1-sulfonyl chloride with its key structural analogs and alternatives. The following sections delve into a comparative analysis of their reactivity, supported by experimental data, and provide detailed protocols for their application in sulfonamide synthesis.
Introduction to Sulfonylating Agents
This compound is a valuable reagent characterized by the presence of a benzyloxy group, which can influence the reagent's reactivity and solubility, and can also be a site for further chemical modification. However, a range of other sulfonyl chlorides are frequently employed, each with distinct properties that make them suitable for specific applications. The choice of a particular sulfonylating agent is dictated by factors such as the nucleophilicity of the amine, desired reaction kinetics, and the electronic properties of the target sulfonamide.
Comparative Analysis of Sulfonylating Agents
The reactivity of benzenesulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to a faster reaction rate, while electron-donating groups have the opposite effect.[1]
This section provides a comparative overview of this compound and its common alternatives: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 2,4-dichlorobenzenesulfonyl chloride, and p-methoxybenzenesulfonyl chloride.
Table 1: Comparison of Physicochemical Properties and Reactivity
| Sulfonyl Chloride | Structure | Molecular Weight ( g/mol ) | Key Features | Relative Reactivity |
| This compound | 282.74 | Benzyloxy group can be cleaved; moderately reactive. | Moderate | |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | Widely used, stable solid, easy to handle.[2] | Moderate | |
| Methanesulfonyl chloride (MsCl) | 114.55 | Highly reactive aliphatic sulfonyl chloride. | High | |
| 2,4-Dichlorobenzenesulfonyl chloride | 245.50 | Highly reactive due to two electron-withdrawing chloro groups. | High | |
| p-Methoxybenzenesulfonyl chloride | 206.65 | Methoxy group is electron-donating, reducing reactivity; PMB group is readily cleavable. | Low to Moderate |
Quantitative Reactivity Data
The solvolysis of substituted benzenesulfonyl chlorides in water provides a quantitative measure of their relative reactivity. The first-order rate constants for these reactions demonstrate the influence of para-substituents.
Table 2: First-Order Rate Constants for the Solvolysis of para-Substituted Benzenesulfonyl Chlorides in Water at 15°C [3]
| Substituent (X) in p-X-C₆H₄SO₂Cl | Rate Constant (k x 10⁻⁴ s⁻¹) |
| -OCH₃ | 23.89 |
| -CH₃ | 13.57 |
| -H | 11.04 |
| -Br | 7.447 |
| -NO₂ | 0.83 (extrapolated) |
Note: A higher rate constant indicates greater reactivity. The benzyloxy group (-OCH₂Ph) is expected to have a reactivity intermediate between that of the methoxy and methyl groups.
Experimental Protocols for Sulfonamide Synthesis
The following are generalized protocols for the synthesis of sulfonamides using the discussed sulfonyl chlorides. These procedures can be adapted based on the specific amine and sulfonyl chloride used.
Protocol 1: Synthesis of a Sulfonamide using this compound
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Sulfonamide using p-Toluenesulfonyl chloride (TsCl) [4]
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Amine (1.0 eq)
-
Aqueous sodium carbonate solution (1 M)
-
Distilled water
Procedure:
-
Dissolve the amine (1.0 eq) in distilled water.
-
Maintain the pH of the solution between 8 and 10 by adding 1 M sodium carbonate solution.
-
Add p-toluenesulfonyl chloride (1.0 eq) portion-wise to the stirring solution while maintaining the pH.
-
Continue stirring at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the sulfonamide.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Protocol 3: Synthesis of a Sulfonamide using Methanesulfonyl chloride (MsCl) [5]
Materials:
-
Methanesulfonyl chloride (1.1 eq)
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Follow the workup and purification steps as described in Protocol 1.
Protocol 4: Synthesis of a Sulfonamide using 2,4-Dichlorobenzenesulfonyl chloride [6]
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add a solution of 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Follow the workup and purification steps as described in Protocol 1.
Cleavage of Benzyl and p-Methoxybenzyl Protecting Groups
The benzyloxy and p-methoxybenzyloxy groups can be cleaved to reveal a phenol, which can be a key step in the synthesis of more complex molecules. The choice of cleavage conditions depends on the stability of the rest of the molecule.
Table 3: Comparison of Cleavage Conditions for Benzyl and p-Methoxybenzyl Ethers
| Protecting Group | Cleavage Method | Reagents | Typical Conditions | Notes |
| Benzyl (Bn) | Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure | Not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Benzyl (Bn) | Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, reflux | Slower than PMB cleavage.[7] |
| p-Methoxybenzyl (PMB) | Oxidative Cleavage | DDQ or CAN | CH₂Cl₂/H₂O, 0 °C to room temperature | Generally faster and more selective than benzyl ether cleavage.[8] |
| p-Methoxybenzyl (PMB) | Acidic Cleavage | TFA, HCl | DCM, room temperature | Can be cleaved under acidic conditions that may leave benzyl ethers intact.[9] |
Visualizing Applications in Drug Discovery
Sulfonamides are a prominent scaffold in medicinal chemistry, often targeting key enzymes in disease pathways. One such application is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase involved in angiogenesis, a critical process in cancer progression.[10][11][12]
Caption: VEGFR-2 signaling pathway and its inhibition by sulfonamides.
The development of novel sulfonamide inhibitors often involves high-throughput screening (HTS) to evaluate large libraries of compounds synthesized from various sulfonyl chlorides.
Caption: A typical workflow for high-throughput screening of sulfonamide libraries.
Conclusion
The selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides. While this compound offers unique properties due to its benzyloxy moiety, alternatives such as p-toluenesulfonyl chloride, methanesulfonyl chloride, and 2,4-dichlorobenzenesulfonyl chloride provide a range of reactivities suitable for various synthetic challenges. This guide provides the foundational information for researchers to make informed decisions based on the specific requirements of their synthetic targets and drug discovery programs. The provided experimental protocols and workflow diagrams serve as practical tools to aid in the design and execution of these critical synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. P-TOLUENE SULFONYLCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(Benzyloxy)benzene-1-sulfonyl Chloride and Other Common Sulfonylating Agents
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity of Aryl and Alkyl Sulfonyl Chlorides
This guide provides an in-depth comparison of the reactivity of 4-(benzyloxy)benzene-1-sulfonyl chloride with other widely used sulfonyl chlorides, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). The selection of an appropriate sulfonylating agent is critical in organic synthesis, particularly in the derivatization of alcohols and amines for applications in medicinal chemistry and materials science. The reactivity of these reagents dictates reaction conditions, yields, and substrate scope.
Principles of Sulfonyl Chloride Reactivity
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This is influenced by both the electronic and steric effects of the substituent attached to the sulfonyl group. Reactions of sulfonyl chlorides, particularly with nucleophiles like amines and in solvolysis, generally proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Electron-withdrawing groups (EWGs) on an aryl sulfonyl chloride increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to a slower reaction. This relationship can be quantified by the Hammett equation, which correlates reaction rates with substituent constants (σ). For the nucleophilic substitution of arenesulfonyl chlorides, the reaction constant (ρ) is positive, indicating that EWGs accelerate the reaction.[2]
Comparative Reactivity Analysis
The benzyloxy group at the para position is considered an electron-donating group through resonance, similar to a methoxy group. However, it is also slightly electron-withdrawing by induction. Overall, it is a net electron-donating group, which deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.
Table 1: Comparison of Solvolysis Rates of Various Sulfonyl Chlorides
| Sulfonyl Chloride | Substituent (R in R-SO₂Cl) | Electronic Effect of Substituent | Predicted/Observed Relative Reactivity |
| Methanesulfonyl Chloride (MsCl) | Methyl | Electron-donating (inductive) | Very High |
| p-Toluenesulfonyl Chloride (TsCl) | p-Tolyl | Weakly electron-donating | Moderate |
| This compound | 4-Benzyloxyphenyl | Electron-donating (resonance) | Low |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) | 5-(Dimethylamino)naphthalenyl | Strongly electron-donating | Very Low |
Note: Relative reactivity is a qualitative assessment based on established principles of electronic effects in SN2 reactions of sulfonyl chlorides.
Studies on the solvolysis of para-substituted benzenesulfonyl chlorides have shown that electron-donating groups decrease the rate of reaction. For instance, the solvolysis of 4-methoxybenzenesulfonyl chloride is slower than that of benzenesulfonyl chloride.[3] Given the similar electron-donating nature of the benzyloxy and methoxy groups, this compound is expected to exhibit lower reactivity compared to tosyl chloride and significantly lower reactivity than mesyl chloride. The small, sterically unhindered, and electron-donating (by induction) methyl group in mesyl chloride makes it a highly reactive sulfonylating agent.[1] Dansyl chloride, with its strongly electron-donating dimethylamino group, is the least reactive among the compared sulfonyl chlorides in terms of sulfonyl transfer, and is primarily used for fluorescent labeling of amines.
Experimental Protocols
To quantitatively assess the reactivity of these sulfonyl chlorides, standardized experimental procedures are necessary. Below are representative protocols for determining solvolysis rates and for a competitive amination reaction.
Protocol 1: Determination of Solvolysis Rate by Conductimetric Method
This method is suitable for tracking the progress of solvolysis reactions where ions are produced.
Materials:
-
Sulfonyl chloride (e.g., this compound, TsCl, MsCl)
-
High-purity solvent (e.g., water, ethanol-water mixture)
-
Conductivity meter and cell
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Equilibrate the solvent in the conductivity cell to the desired temperature (e.g., 25.0 ± 0.1 °C) using the constant temperature bath.
-
Prepare a stock solution of the sulfonyl chloride in a suitable non-reactive solvent (e.g., acetone).
-
Initiate the reaction by injecting a small, precise volume of the sulfonyl chloride stock solution into the solvent in the conductivity cell with vigorous stirring.
-
Record the conductivity of the solution at regular time intervals until the reading stabilizes (completion of the reaction).
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the final conductivity. The slope of this plot is -k.
Protocol 2: Competitive Amination Reaction
This protocol allows for a direct comparison of the reactivity of two sulfonyl chlorides towards a common amine nucleophile.
Materials:
-
This compound
-
A competing sulfonyl chloride (e.g., TsCl)
-
A primary or secondary amine (e.g., aniline, morpholine)
-
A suitable aprotic solvent (e.g., dichloromethane, acetonitrile)
-
An organic base (e.g., triethylamine, pyridine)
-
Internal standard for analysis (e.g., a stable, non-reactive compound)
-
Analytical instrument (e.g., HPLC, GC-MS)
Procedure:
-
In a round-bottom flask, dissolve the amine (1 equivalent) and the organic base (1.1 equivalents) in the aprotic solvent.
-
Add a mixture of this compound (0.5 equivalents) and the competing sulfonyl chloride (0.5 equivalents) to the amine solution. Include the internal standard.
-
Stir the reaction at a constant temperature and take aliquots at various time points.
-
Quench the reaction in the aliquots with a suitable reagent (e.g., a small amount of a highly reactive amine to consume any remaining sulfonyl chlorides).
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the ratio of the two sulfonamide products.
-
The relative reactivity can be determined from the ratio of the products formed over time.
Visualizing Reaction Principles and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the factors influencing sulfonyl chloride reactivity and a general experimental workflow.
Caption: Factors influencing sulfonyl chloride reactivity.
Caption: Experimental workflow for reactivity comparison.
Conclusion
References
Methods for confirming the structure of novel compounds synthesized with this reagent
A Comparative Guide to Methods for Confirming Novel Compound Structures
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a novel compound's chemical structure is a critical step. This process, known as structural elucidation, relies on a suite of complementary analytical techniques. Each method provides unique pieces of a molecular puzzle, and when combined, they offer a complete and confident picture of the atomic arrangement, connectivity, and stereochemistry. This guide provides an objective comparison of the primary methods used for this purpose, supported by experimental protocols and performance data.
Comparison of Key Analytical Methods
The selection of an analytical method is contingent on the specific information required, the nature of the sample, and the stage of the research. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) provide information about the molecule's functional groups and atomic connectivity, while Mass Spectrometry (MS) is essential for determining molecular weight and formula. For an unequivocal 3D structure, X-ray Crystallography is the gold standard.
Quantitative Data Summary
| Analytical Method | Information Obtained | Typical Sample Req. | Sensitivity | Specificity / Resolution | Key Advantages | Limitations |
| NMR Spectroscopy | Carbon-hydrogen framework, atom connectivity (2D), stereochemistry, dynamic processes. | 5-20 mg, soluble in deuterated solvent. | Low to Moderate (mM to µM range).[1][2] | High resolution, unambiguous structural detail. | Non-destructive, provides detailed connectivity data.[1] | Inherently low sensitivity, requires relatively large amounts of pure sample.[3] |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation patterns, isotopic composition. | ng to µg range, must be ionizable. | High (pM to fM range). | High mass accuracy with HRMS. | Excellent sensitivity, provides exact molecular formula.[4] | Provides limited connectivity information, "hard" ionization can destroy the molecular ion.[5] |
| X-ray Crystallography | Absolute 3D atomic arrangement, bond lengths, bond angles, stereochemistry. | High-quality single crystal (0.05-0.5 mm).[6] | N/A (requires a crystal). | Atomic resolution, provides the most precise structural detail.[7] | Provides an unambiguous 3D structure. | Growing a suitable crystal can be the most difficult step and is not always possible.[3][8] |
| IR Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, O-H, N-H). | ~1-10 mg, solid or liquid. | Moderate. | Identifies functional groups, not full structure. | Fast, easy to use, provides a molecular "fingerprint".[9] | Provides limited structural information on its own; spectra can be complex.[9] |
| Elemental Analysis | Percent composition of C, H, N, S, and other elements. | 1-3 mg, solid or liquid. | Low. | Provides empirical formula. | Confirms purity and elemental composition.[10] | Does not provide information on molecular structure or isomerism. |
Detailed Methodologies and Experimental Protocols
A combined approach is the most robust strategy for structure elucidation. Information from multiple techniques is pieced together to build and confirm the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.[11] ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve approximately 5-20 mg of the purified novel compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12] The deuterated solvent is used to avoid overwhelming signals from the solvent protons.[12]
-
Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and set the receiver gain.
-
Parameter Acquisition: Set the parameters for the experiment. This includes defining the pulse angle (often a 90° pulse), acquisition time, and relaxation delay.[13] For a standard ¹H spectrum, a single scan may be sufficient for a concentrated sample, while more scans (e.g., 8, 16, or more) can be averaged to improve the signal-to-noise ratio for dilute samples.[14]
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT). The resulting spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).
-
Analysis: The processed spectrum is analyzed for chemical shift (position of peaks), integration (area under peaks, corresponding to the relative number of protons), and spin-spin coupling (splitting of peaks, which gives information about neighboring protons).[15]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16] It is used to determine the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[17] The fragmentation pattern can also provide valuable structural clues.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol, acetonitrile, or water. The solvent should be volatile.
-
Ionization: The sample solution is introduced into the ESI source, where it is sprayed through a charged capillary, creating fine, charged droplets.[18] As the solvent evaporates, the analyte molecules are desorbed as ions.[19] ESI is a "soft" ionization technique that typically keeps the molecule intact, showing an abundant molecular ion (or a protonated/deprotonated version).[20]
-
Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., Time-of-Flight, Quadrupole, Orbitrap), which separates them based on their m/z ratio.[16]
-
Detection: The separated ions strike a detector, which records their abundance.[17]
-
Data Analysis: The output is a mass spectrum, which plots ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺), protonated molecule ([M+H]⁺), or another adduct, from which the molecular weight is determined. High-resolution MS can provide a mass measurement with enough accuracy to determine a unique molecular formula.
X-ray Crystallography
This technique provides the most definitive structural information by determining the three-dimensional arrangement of atoms in a crystalline solid.[21] It is considered the ultimate proof of structure, revealing precise bond lengths, bond angles, and absolute stereochemistry.
Experimental Protocol:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound.[8] This involves slowly precipitating the compound from a solution. The crystal should be optically clear and typically 0.05-0.5 mm in its largest dimension.[6]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant oil.[11]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen. It is then exposed to a focused beam of monochromatic X-rays.[21] The crystal is rotated, and a series of diffraction patterns are collected by a detector.[22]
-
Data Processing: The collected diffraction images are processed to determine the dimensions of the unit cell and the intensities of each reflection.[23] This step converts thousands of spots from hundreds of images into a single file of unique reflections.[23]
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map.[11] An atomic model is built into this map and then refined iteratively to improve the agreement between the calculated diffraction pattern and the experimental data.[22] The final model provides the precise coordinates of every atom in the structure.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at specific, characteristic frequencies, making it a quick and effective method for identifying which functional groups are present.[9]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded. This allows for the subtraction of signals from ambient water and carbon dioxide.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal. For solids, a pressure arm is used to ensure good contact between the sample and the crystal.
-
Sample Scan: The infrared spectrum of the sample is recorded. The instrument passes an IR beam through the crystal, which interacts with the sample at the surface.[9]
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Analysis: The spectrum (plotting transmittance or absorbance vs. wavenumber) is analyzed by identifying characteristic absorption bands that correspond to specific functional groups (e.g., a strong peak around 1700 cm⁻¹ indicates a carbonyl group).[24]
Visualizing the Workflow and Logic
The process of structure elucidation is a logical workflow where the results from one technique guide the interpretation of another, culminating in a confirmed structure.
Caption: A typical workflow for novel compound structure elucidation.
Caption: Logical relationships between experimental data and structural insights.
References
- 1. Why does NMR have an inherently low sensitivity? — Nanalysis [nanalysis.com]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALDI & ESI Ionization Methods with Tandem Mass Spectrometry for Glycan Analysis [premierbiosoft.com]
- 6. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sites.bu.edu [sites.bu.edu]
- 14. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. sc.edu [sc.edu]
- 16. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
- 18. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 19. Two Soft Ionization Techniques—EI and MALDI - Creative Proteomics Blog [creative-proteomics.com]
- 20. rsc.org [rsc.org]
- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 22. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 23. portlandpress.com [portlandpress.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and TLC for Assessing Reaction Product Purity
For researchers, scientists, and professionals in drug development, the accurate assessment of product purity after a chemical reaction is a critical step. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common chromatographic techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.
Principles of Separation
Both HPLC and TLC operate on the fundamental principle of chromatography: the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a form of planar chromatography where the stationary phase is a thin layer of an adsorbent material, such as silica gel or alumina, coated onto a flat, inert substrate like a glass plate or plastic sheet. The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action. Components of the sample separate based on their affinity for the stationary phase versus their solubility in the mobile phase.
High-Performance Liquid Chromatography (HPLC) is a form of column chromatography that forces a liquid mobile phase through a column packed with a solid stationary phase at high pressure.[1][2] This high pressure allows for the use of much smaller stationary phase particles, leading to a significantly higher separation efficiency compared to traditional column chromatography.[2]
Performance Comparison: HPLC vs. TLC
The choice between HPLC and TLC for purity assessment depends on a variety of factors, including the required level of accuracy, the complexity of the sample, and practical considerations such as cost and analysis time.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Resolution & Sensitivity | High resolution and sensitivity, capable of separating complex mixtures and detecting trace impurities.[2] | Lower resolution and sensitivity compared to HPLC.[3] |
| Quantitative Analysis | Highly quantitative, providing precise and reproducible results for purity determination.[2] | Primarily qualitative or semi-quantitative.[3] |
| Speed of Analysis | Generally faster per sample for complex mixtures due to automation, though individual run times can be longer.[2] | Very rapid for simple, qualitative checks, often completed in minutes.[4] |
| Cost | High initial instrument cost and ongoing expenses for solvents, columns, and maintenance.[2] | Inexpensive equipment and consumables.[5] |
| Sample Throughput | High throughput with the use of autosamplers for automated, sequential analysis. | Multiple samples can be run simultaneously on a single plate. |
| Reproducibility | Highly reproducible results due to precise control over experimental parameters.[6] | Results can be less reproducible and are influenced by environmental factors like humidity and temperature.[5][7] |
| Solvent Consumption | Can consume significant volumes of high-purity solvents.[8] | Requires very small amounts of solvent.[9] |
| Ease of Use | Requires trained personnel for operation, method development, and troubleshooting.[2][8] | Simple to perform with minimal training.[5][7] |
Supporting Experimental Data
The following table summarizes the purity assessment of a heterocyclic compound, 1,4-Oxazepan-6-one, using both HPLC and TLC, demonstrating the quantitative capabilities of HPLC versus the qualitative nature of TLC.[10] A second example shows a comparison for a radiopharmaceutical, 99Tcm-Q12.
| Compound | Method | Purity (%) | Observations |
| 1,4-Oxazepan-6-one | HPLC | 99.85% (by area normalization) | A sharp, symmetrical main peak was observed with a minor impurity peak detected. |
| TLC | - | A major spot corresponding to the product was observed with a faint spot indicating a minor impurity. | |
| 99Tcm-Q12 | HPLC | 79 ± 11% | The main impurity was a polar compound, but three further impurities were found. |
| TLC | 87 ± 8% | Lower purity was observed compared to the minicolumn method but higher than HPLC. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol for 1,4-Oxazepan-6-one Purity
This reversed-phase HPLC method is designed to separate 1,4-Oxazepan-6-one from potential process-related impurities and degradation products.[10]
1. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system.[10]
-
Column: C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient: 5% B to 95% B over 15 minutes; Hold at 95% B for 5 min.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 10 µL.[10]
-
Detector: UV-Vis Diode Array Detector (DAD).[10]
-
Detection Wavelength: 210 nm.[10]
-
Run Time: 25 minutes.[10]
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described. Filter both phases through a 0.45 µm membrane filter and degas prior to use.[10]
-
Sample Preparation: Accurately weigh and dissolve the 1,4-Oxazepan-6-one sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area normalization method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Thin-Layer Chromatography (TLC) Protocol for 1,4-Oxazepan-6-one Purity
This TLC method serves as a fast and efficient qualitative tool for assessing the presence of impurities.[10]
1. Materials and Reagents:
-
TLC Plate: Silica gel 60 F254.[10]
-
Mobile Phase (Eluent): Ethyl acetate / Hexane (70:30, v/v).[10]
-
Sample Solution: 1 mg/mL of 1,4-Oxazepan-6-one in dichloromethane.[10]
-
Visualization: UV light (254 nm) and potassium permanganate stain.[10]
2. Procedure:
-
Spotting: Using a capillary tube, apply a small spot of the sample solution to the baseline of the TLC plate.[10]
-
Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent front to ascend to near the top of the plate.[10]
-
Visualization: Remove the plate from the chamber and mark the solvent front. After the plate has dried, visualize the spots under UV light and then by dipping in a potassium permanganate stain.[10]
3. Data Analysis:
-
Calculate the Retention Factor (Rf) for each spot:
-
Rf = Distance traveled by the spot / Distance traveled by the solvent front
-
-
Compare the Rf value of the main spot with that of a known standard. The presence of additional spots indicates impurities.
Visualizing the Workflow
The following diagrams illustrate the general workflows for purity assessment using HPLC and TLC.
Conclusion
Both HPLC and TLC are valuable tools for assessing the purity of reaction products. HPLC stands out for its high resolution, sensitivity, and quantitative accuracy, making it the method of choice for final purity determination, quality control, and regulatory submissions.[2] In contrast, TLC offers a rapid, simple, and cost-effective method for qualitative analysis, making it ideal for monitoring reaction progress and for preliminary purity checks.[1][10] The selection of the appropriate technique will ultimately depend on the specific requirements of the analysis and the resources available.
References
- 1. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 2. preprints.org [preprints.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different bases for sulfonylation reactions
A Comparative Guide to Bases in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Sulfonylation, the attachment of a sulfonyl group to a molecule, is a cornerstone transformation in organic synthesis, crucial for creating sulfonamides and sulfonate esters found in numerous pharmaceuticals and functional materials. The choice of base is a critical parameter that dictates the reaction's efficiency, selectivity, and substrate scope. This guide provides an objective comparison of commonly used bases, supported by experimental data, to aid in the selection of optimal reaction conditions.
Overview of Common Bases and Their Mechanisms
The primary role of a base in sulfonylation is to neutralize the acidic byproduct (typically HCl) generated during the reaction. However, certain bases can also act as nucleophilic catalysts, significantly accelerating the reaction rate. The selection of a base depends on the substrate's reactivity, steric hindrance, and sensitivity to reaction conditions.
1. Tertiary Amines (e.g., Triethylamine, Pyridine)
-
Mechanism : These bases act primarily as proton scavengers. Triethylamine (Et₃N) is a stronger, more sterically hindered base than pyridine.[1][2] Pyridine, being less hindered and possessing a nucleophilic nitrogen within an aromatic system, can also function as a nucleophilic catalyst, although it is less effective than specialized catalysts.[3]
-
Application : Widely used for general-purpose sulfonylation of alcohols and amines due to their low cost and moderate reactivity.
2. Nucleophilic Catalysts (e.g., 4-Dimethylaminopyridine - DMAP)
-
Mechanism : DMAP is a hypernucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[4][5] This intermediate is then readily attacked by the nucleophile (alcohol or amine), regenerating the DMAP catalyst. This pathway is significantly faster than the direct reaction, especially for sterically hindered or poorly nucleophilic substrates.
-
Application : Ideal for challenging sulfonylations, including those involving sterically hindered alcohols, phenols, and weakly nucleophilic amines. It is often used in catalytic amounts alongside a stoichiometric tertiary amine base.[5]
3. Non-Nucleophilic Bases (e.g., Proton Sponges, Hünig's Base)
-
Mechanism : These are strong bases with very low nucleophilicity due to extreme steric hindrance. 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) captures a proton within its rigid structure, making it a powerful but non-participatory base.[6][7]
-
Application : Employed when nucleophilic catalysis by the base is undesirable or leads to side reactions. They are particularly useful for substrates sensitive to nucleophilic attack.
4. Inorganic Bases (e.g., KOH, Ca(OH)₂)
-
Mechanism : These act as heterogeneous or homogeneous proton scavengers. Their use can simplify workup, as the resulting inorganic salts often have low solubility in organic solvents.
-
Application : Suitable for robust, large-scale industrial processes where cost and ease of product isolation are primary concerns.[8]
Performance Comparison: Experimental Data
The choice of base can dramatically influence reaction outcomes. The following table summarizes data from a study on the C-sulfonylation of 4-ethylpyridine with tosyl chloride, illustrating the impact of different bases and the benefit of a nucleophilic catalyst.
| Entry | Base (equiv.) | Catalyst (mol %) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Pyridine (1.0) | - | Pyridine | 16 | 76 | [5][9] |
| 2 | Et₃N (2.0) | - | CH₂Cl₂ | 16 | 85 | [5][9] |
| 3 | Et₃N (3.5) | - | CH₂Cl₂ | 16 | 93 | [5][9] |
| 4 | Et₃N (3.5) | DMAP (10) | CH₂Cl₂ | 1.5 | 92 | [5][9] |
| 5 | Et₃N (3.5) | - | CHCl₃ | 16 | 89 | [5][9] |
Reaction Conditions: 4-ethylpyridine (1.0 mmol), tosyl chloride (2.5 equiv), room temperature.
Key Observations:
-
Replacing pyridine with the stronger base triethylamine (Et₃N) improved the yield (Entry 1 vs. 2).
-
Increasing the equivalents of Et₃N further enhanced the yield (Entry 2 vs. 3).
-
The most significant result is the dramatic reduction in reaction time from 16 hours to just 1.5 hours upon adding a catalytic amount of DMAP, with no loss in yield (Entry 3 vs. 4).[5][9] This highlights the profound rate acceleration provided by nucleophilic catalysis.
Visualizing Reaction Mechanisms
// Edges SulfonylChloride -> ReactiveIntermediate [label="Fast", color="#202124"]; DMAP -> ReactiveIntermediate [label="Nucleophilic Attack", color="#202124"]; ROH -> Product [label="Attacks Intermediate", color="#4285F4"]; ReactiveIntermediate -> Product [color="#4285F4"]; Product -> RegenDMAP [label="Deprotonation\n(by Et3N)", color="#FBBC05", style=dashed]; Base -> Product [style=invis]; // for layout } dot Figure 2: Nucleophilic catalysis pathway involving a highly reactive DMAP intermediate.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Sulfonylation of a Primary Amine
This protocol is adapted from a procedure for the efficient o-nitrobenzenesulfonylation (o-NBS) of primary amines, where DMAP was found to be essential for high yields.[4][10][11]
-
Preparation : To a solution of the primary amine substrate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried flask under an argon atmosphere, add 4-dimethylaminopyridine (DMAP) (2.0 equiv).
-
Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Add o-nitrobenzenesulfonyl chloride (1.5 equiv) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Workup : Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Protocol 2: C-Sulfonylation of 4-Ethylpyridine with Et₃N/DMAP
This protocol is based on the optimized conditions reported for the direct sulfonylation of 4-alkylpyridines.[5][9]
-
Preparation : In a round-bottom flask, dissolve 4-ethylpyridine (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (2.5 mL).
-
Addition of Reagents : Add triethylamine (Et₃N) (3.5 equiv, 3.5 mmol), followed by 4-dimethylaminopyridine (DMAP) (0.1 equiv, 0.1 mmol).
-
Reaction Initiation : Add p-toluenesulfonyl chloride (tosyl chloride, 2.5 equiv, 2.5 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 1.5 hours. Monitor for the disappearance of the starting material via TLC.
-
Workup : Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to afford the aryl picolyl sulfone product.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
Benchmarking the efficiency of 4-(benzyloxy)benzene-1-sulfonyl chloride against other reagents
For Immediate Publication
[City, State] – [Date] – In the landscape of synthetic chemistry and drug discovery, the efficient formation of sulfonamides is a cornerstone of many research and development pipelines. The choice of sulfonylating agent is critical, directly impacting reaction yields, timelines, and the overall efficiency of a synthetic route. This guide provides a comprehensive benchmark of 4-(benzyloxy)benzene-1-sulfonyl chloride against other commonly employed sulfonylating reagents, offering researchers, scientists, and drug development professionals a data-driven comparison to inform their synthetic strategies.
The reactivity of sulfonyl chlorides is intrinsically linked to the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, leading to faster reaction rates, while electron-donating groups can have the opposite effect. This guide will delve into the performance of this compound in comparison to established reagents such as p-toluenesulfonyl chloride (TsCl), benzenesulfonyl chloride, and 4-nitrobenzenesulfonyl chloride (nosyl chloride).
Comparative Efficiency in Sulfonamide Synthesis
The following table summarizes the performance of various sulfonyl chlorides in the synthesis of N-phenylsulfonamides under different reaction conditions, based on published literature. It is important to note that direct, side-by-side comparative studies under identical conditions are limited, and reaction outcomes can be highly dependent on the specific substrates and conditions employed.
| Sulfonylating Agent | Amine | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | - | 0-25°C | 100 | [1] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | - | 0-25°C | 100 | [1] |
| p-Toluenesulfonyl chloride | Aniline | None | None (Solvent-free) | 3 min | Microwave | 97 | [1] |
| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 6 h | Room Temp. | 86 | [1] |
| Benzenesulfonyl chloride | Aniline | None | Diethyl ether | - | 0°C | 85 | [1] |
| 4-Nitrobenzenesulfonyl chloride | Ammonia | - | Ethyl acetate/Water | 3 h | Room Temp. | ~96 | [2] |
The benzyloxy group in this compound is generally considered to be electron-donating through resonance, which would theoretically decrease the electrophilicity of the sulfonyl group compared to unsubstituted benzenesulfonyl chloride or those with electron-withdrawing groups like the nitro group in nosyl chloride. This suggests that this compound may be a milder and more selective reagent, potentially requiring longer reaction times or more forcing conditions to achieve high yields compared to its more reactive counterparts. However, without direct experimental data, this remains a hypothesis.
Experimental Protocols
Below are representative experimental protocols for the synthesis of sulfonamides using some of the compared reagents. These protocols are provided for illustrative purposes and may require optimization for specific substrates.
General Procedure for Sulfonamide Synthesis with Aryl Sulfonyl Chlorides
This protocol is a generalized procedure for the reaction between an aniline and an aryl sulfonyl chloride.
Materials:
-
Aniline (1.0 eq)
-
Aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0 - 1.2 eq)
-
Base (e.g., Pyridine or Triethylamine) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, THF, or Diethyl Ether)
Procedure:
-
To a solution of aniline in the chosen anhydrous solvent, add the base and stir the mixture at room temperature.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the aryl sulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for the time indicated by TLC analysis for completion.
-
Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Microwave-Assisted Solvent-Free Synthesis of N-phenyl-p-toluenesulfonamide
Materials:
-
Aniline (1.0 eq)
-
p-Toluenesulfonyl chloride (1.0 eq)
Procedure:
-
In a microwave-safe vessel, mix aniline and p-toluenesulfonyl chloride.
-
Irradiate the mixture in a microwave reactor for approximately 3 minutes.
-
After completion, the product can be purified by appropriate methods.
Visualization of a Key Biological Pathway Targeted by Sulfonamides
Sulfonamide derivatives are renowned for their wide range of biological activities, including the inhibition of enzymes such as carbonic anhydrases (CAs).[3] Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that plays a crucial role in pH regulation in the hypoxic tumor microenvironment, promoting cancer cell survival and proliferation.[1][4] Sulfonamide-based inhibitors can effectively target this enzyme.
The diagram above illustrates the role of Carbonic Anhydrase IX (CA IX) in maintaining a low intracellular proton concentration (higher pH) in cancer cells, which is conducive to their proliferation and survival. Sulfonamide inhibitors, which can be synthesized from reagents like this compound, block the catalytic activity of CA IX. This leads to an increase in intracellular acidity, which can in turn induce apoptosis and inhibit tumor growth.
Experimental Workflow for Sulfonamide Synthesis
The general workflow for the synthesis and purification of a sulfonamide from a sulfonyl chloride and an amine is depicted below.
This guide provides a foundational comparison of this compound with other common sulfonylating agents. While a lack of direct comparative data for the title compound is noted, the provided information on the performance of other reagents and the underlying chemical principles should aid researchers in making informed decisions for their synthetic endeavors. Further experimental investigation into the reactivity and efficiency of this compound is warranted to fully elucidate its position within the synthetic chemist's toolkit.
References
A Comparative Guide to the Kinetic Profile of 4-(Benzyloxy)benzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-(benzyloxy)benzene-1-sulfonyl chloride and related substituted benzenesulfonyl chlorides. The information presented herein is crucial for understanding the reactivity and predicting the behavior of these compounds in various synthetic applications, particularly in the context of drug development where precise control of reaction rates is paramount.
Introduction to Sulfonyl Chloride Reactivity
Sulfonyl chlorides are pivotal reagents in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters. The reactivity of a sulfonyl chloride is significantly influenced by the nature of the substituent on the benzene ring. Electron-donating groups generally decrease the rate of nucleophilic attack, while electron-withdrawing groups accelerate it. This is a critical consideration in the synthesis of complex molecules, as the stability and reactivity of the sulfonyl chloride can impact yield and purity.
The solvolysis of benzenesulfonyl chlorides typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This mechanism involves a direct attack of the nucleophile on the sulfur atom, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking.
Comparative Kinetic Data
The following table summarizes the first-order rate constants for the solvolysis of a series of 4-X-benzenesulfonyl chlorides in water.
| Substituent (X) | Rate Constant (k) at 15°C (s⁻¹) |
| MeO | 1.84 x 10⁻⁴ |
| Me | 3.33 x 10⁻⁴ |
| H | 5.21 x 10⁻⁴ |
| Br | 9.04 x 10⁻⁴ |
| NO₂ | 4.31 x 10⁻³ |
| Data sourced from a study on the solvolysis of a series of benzenesulfonyl chlorides.[2] |
As the data indicates, electron-donating groups like methoxy (MeO) and methyl (Me) decrease the rate constant relative to the unsubstituted compound (H), while electron-withdrawing groups like bromo (Br) and nitro (NO₂) increase the rate. The benzyloxy group is expected to have a similar, if not slightly more pronounced, electron-donating effect as the methoxy group, leading to a slower reaction rate.
Activation Parameters
Activation parameters provide deeper insight into the reaction mechanism. The table below presents the pseudo-thermodynamic parameters for the solvolysis of the same series of compounds.
| Substituent (X) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| MeO | 18.3 | -11.5 |
| Me | 17.8 | -12.1 |
| H | 17.2 | -13.3 |
| Br | 16.7 | -13.9 |
| NO₂ | 16.2 | -12.2 |
| Data sourced from a study on the solvolysis of a series of benzenesulfonyl chlorides.[2] |
The negative values for the entropy of activation (ΔS‡) are consistent with a bimolecular mechanism, indicating a more ordered transition state compared to the reactants.[1][2]
Experimental Protocols
Conductimetric Method for Kinetic Analysis
The most common method for studying the kinetics of sulfonyl chloride solvolysis is the conductimetric method.[1][2] This technique is highly suitable as the hydrolysis of a sulfonyl chloride molecule produces ions, leading to a change in the conductivity of the solution over time.[2]
Procedure:
-
A solution of the desired solvent (e.g., purified water) is brought to thermal equilibrium in a constant-temperature bath.
-
A small, accurately weighed amount of the sulfonyl chloride is dissolved in a suitable solvent to prepare a stock solution.
-
A specific volume of the stock solution is injected into the thermally equilibrated solvent in the conductivity cell.
-
The change in conductivity of the solution is monitored over time using a conductometer.
-
The first-order rate constant (k) is then calculated from the conductivity-time data.
Visualizing Reaction Mechanisms and Workflows
Proposed SN2 Mechanism for Solvolysis
Caption: Proposed SN2 mechanism for the solvolysis of a sulfonyl chloride.
Experimental Workflow for Kinetic Analysis
References
A Comparative Guide to the Efficacy of 4-(Benzyloxy)benzene-1-sulfonyl Chloride and p-Toluenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Sulfonyl chlorides are a cornerstone of this chemical arsenal, primarily employed for the formation of sulfonamides and sulfonate esters, which are pivotal intermediates in the synthesis of pharmaceuticals and other functional molecules. This guide provides an objective comparison of two key sulfonylating agents: 4-(benzyloxy)benzene-1-sulfonyl chloride and the ubiquitously used p-toluenesulfonyl chloride (TsCl). This comparison is supported by an analysis of their chemical properties, reactivity, and applications, supplemented with detailed experimental protocols.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective application in the laboratory.
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) |
| Molecular Formula | C₁₃H₁₁ClO₃S[1] | C₇H₇ClO₂S[2] |
| Molecular Weight | 282.74 g/mol [1] | 190.65 g/mol |
| Appearance | White to gray powdered solid[3] | White to gray powdered solid with a distinctive odor[3] |
| Melting Point | Not explicitly available | 69-71 °C |
| Solubility | Insoluble in water | Insoluble in water[3] |
Efficacy in Sulfonylation Reactions: A Comparative Analysis
The primary function of both this compound and p-toluenesulfonyl chloride is to introduce a sulfonyl group to a nucleophile, typically an alcohol or an amine. The efficacy of this reaction is influenced by the electrophilicity of the sulfur atom in the sulfonyl chloride group.
Electronic Effects: The reactivity of arylsulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the sulfonyl group, thereby reducing the electrophilicity of the sulfur atom and decreasing reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) enhance reactivity.
-
p-Toluenesulfonyl chloride (TsCl): The methyl group in the para position of TsCl is a weak electron-donating group due to hyperconjugation and inductive effects.[4]
Steric Hindrance: The size of the substituent on the benzene ring can also play a role in the reaction rate by sterically hindering the approach of the nucleophile to the sulfonyl group. The benzyloxy group is significantly bulkier than the methyl group, which could potentially lead to slower reaction rates with sterically hindered nucleophiles.
Leaving Group Ability: After the sulfonylation reaction, the corresponding sulfonate (tosylate or benzyloxyphenylsulfonate) can act as a leaving group in subsequent nucleophilic substitution reactions. The stability of the resulting anion determines its effectiveness as a leaving group. Both tosylate and benzyloxyphenylsulfonate are excellent leaving groups due to the resonance stabilization of the negative charge across the sulfonate group.[5] The electronic effects of the para-substituents will have a minor influence on the leaving group ability compared to the overall stability of the sulfonate anion.
Applications in Organic Synthesis
p-Toluenesulfonyl Chloride (TsCl):
-
Formation of Sulfonamides and Sulfonate Esters: TsCl is widely used to convert amines and alcohols into their corresponding sulfonamides and sulfonate esters.[2][6]
-
Protecting Group: The tosyl group is a robust protecting group for alcohols and amines, stable to a wide range of reaction conditions.[6]
-
Activation of Alcohols: Conversion of an alcohol to a tosylate transforms the hydroxyl group into a good leaving group, facilitating nucleophilic substitution and elimination reactions.[6]
This compound:
-
Introduction of a Cleavable Protecting Group: The key advantage of this compound lies in the benzyloxy group, which can be cleaved under specific conditions, most commonly through catalytic hydrogenolysis (e.g., H₂/Pd-C).[7] This provides an orthogonal deprotection strategy compared to the often harsh conditions required to cleave a tosyl group. This is particularly valuable in the synthesis of complex molecules where other functional groups might be sensitive to the conditions used for tosyl group removal.
Deprotection Strategies: A Key Differentiator
The choice between these two reagents often hinges on the desired deprotection method.
Cleavage of the Tosyl Group: The removal of a tosyl group from a sulfonamide or sulfonate ester typically requires strong reducing agents or harsh acidic conditions.[8]
Cleavage of the Benzyloxyphenylsulfonyl Group: The benzyloxy group offers a milder deprotection pathway. The benzyl C-O bond can be readily cleaved by catalytic hydrogenolysis, a method that is often compatible with a wider range of functional groups.[7]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a sulfonamide and a sulfonate ester. These can be adapted for a direct comparison of the two sulfonyl chlorides.
General Protocol for the Synthesis of a Sulfonamide
This protocol describes the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.
Materials:
-
Amine (1.0 eq)
-
This compound or p-Toluenesulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the amine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for the Synthesis of a Sulfonate Ester
This protocol outlines the reaction of an alcohol with a sulfonyl chloride.
Materials:
-
Alcohol (1.0 eq)
-
This compound or p-Toluenesulfonyl chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane and pyridine (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.2 eq) in portions.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
After the reaction is complete, dilute with dichloromethane and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase with anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting sulfonate ester by column chromatography or recrystallization.
Conclusion
Both this compound and p-toluenesulfonyl chloride are effective reagents for the synthesis of sulfonamides and sulfonate esters. The choice between them should be guided by the specific requirements of the synthetic route.
-
p-Toluenesulfonyl chloride (TsCl) is a widely available, cost-effective, and highly reliable reagent for general sulfonylation and protection of alcohols and amines. Its main drawback is the often harsh conditions required for the deprotection of the resulting tosyl group.
-
This compound offers a significant advantage in multistep synthesis where mild deprotection is crucial. The ability to cleave the resulting sulfonyl group via catalytic hydrogenolysis provides an orthogonal deprotection strategy that can preserve sensitive functional groups elsewhere in the molecule. The larger steric bulk of the benzyloxy group may slightly decrease its reactivity compared to TsCl, a factor that should be considered in planning the synthesis.
For drug development professionals and researchers working on complex molecular architectures, the strategic use of this compound can offer a valuable tool for enhancing synthetic efficiency and preserving molecular integrity.
References
- 1. This compound | C13H11ClO3S | CID 4738385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. svkm-iop.ac.in [svkm-iop.ac.in]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Safety Operating Guide
Proper Disposal of 4-(Benzyloxy)benzene-1-sulfonyl chloride: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 4-(benzyloxy)benzene-1-sulfonyl chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and professionals in drug development must handle the disposal of this compound with the utmost care due to its hazardous properties. This chemical is corrosive and reacts with water, necessitating a specific and cautious approach to its disposal.[1][2][3] Adherence to the following guidelines is critical for safe laboratory operations.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[2][4] It is also harmful if swallowed. Due to its reactivity with water, it is crucial to handle this compound in a dry, well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
Quantitative Data on Hazards and Incompatibilities
The following table summarizes key hazard information and chemical incompatibilities for this compound and related sulfonyl chlorides. This data is essential for safe handling and for planning the disposal process.
| Parameter | Value / Information | Source |
| UN Number | UN 3261 (for corrosive solid, acidic, organic, n.o.s.) | [5] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Water, Metals, Alcohols, Amines | [1][3][6] |
| Primary Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant. | [1][5][7] |
Experimental Protocol for Neutralization and Disposal
The following is a general, step-by-step procedure for the neutralization of small quantities of this compound in a laboratory setting. This protocol is based on the known reactivity of sulfonyl chlorides with basic solutions to hydrolyze them into less hazardous, water-soluble substances.[8][9]
Materials:
-
This compound waste
-
2.5 M Sodium hydroxide (NaOH) solution
-
Large beaker or flask (at least 10 times the volume of the sulfonyl chloride solution)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Place a large beaker containing the 2.5 M sodium hydroxide solution on a stir plate and begin gentle stirring. A significant excess of the basic solution should be used.[9]
-
-
Slow Addition of Sulfonyl Chloride:
-
Carefully and slowly add the this compound waste to the stirring sodium hydroxide solution.[8] The reaction is exothermic, and adding the sulfonyl chloride too quickly can cause a dangerous temperature increase and the release of corrosive fumes.[8]
-
Crucially, never add the base to the sulfonyl chloride , as this can lead to a violent, uncontrolled reaction.[8]
-
-
Monitoring the Reaction:
-
Continuously monitor the pH of the solution to ensure it remains basic throughout the addition of the sulfonyl chloride.[8] If the pH begins to drop, pause the addition and add more sodium hydroxide solution.
-
Allow the mixture to stir for several hours after the addition is complete to ensure the full hydrolysis of the sulfonyl chloride.
-
-
Final Disposal:
-
Once the reaction is complete and the solution has cooled to room temperature, check the final pH to ensure it is neutral or slightly basic.
-
The resulting neutralized solution may be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.[8] Always consult your institution's environmental health and safety office for specific guidance on aqueous waste disposal.
-
-
Disposal of Contaminated Materials:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C13H11ClO3S | CID 4738385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. research.uga.edu [research.uga.edu]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. benchchem.com [benchchem.com]
- 9. epfl.ch [epfl.ch]
Essential Safety and Operational Guide for Handling 4-(Benzyloxy)benzene-1-sulfonyl chloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)benzene-1-sulfonyl chloride. Adherence to these protocols is paramount for ensuring personal safety and minimizing environmental impact. The primary hazards associated with this compound are its corrosive nature and its reactivity with water.[1][2] It can cause serious eye irritation and may lead to an allergic skin reaction.[3]
Personal Protective Equipment (PPE)
Due to the hazardous properties of this compound, the following personal protective equipment is mandatory for all handling procedures.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is also recommended.[4][5][6] | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant coveralls.[3][5][6][7] Contaminated clothing must be removed immediately.[7] | Prevents skin contact, which can cause allergic reactions and burns.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[6][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator should be used.[4][7] | Minimizes inhalation of dust or vapors, which can be harmful. |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant safety boots.[9] | Protects feet from potential spills. |
Operational Plan: Handling and Experimental Workflow
A systematic approach is crucial when working with this compound to ensure safety and experimental integrity.
Pre-Handling Checklist:
-
Verify that the safety shower and eyewash station are accessible and operational.[8]
-
Ensure a chemical fume hood is available and functioning correctly.[6][8]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare a designated waste container for hazardous materials.[1][2][7][8]
Handling the Chemical:
-
Conduct all transfers and weighing of the solid compound within a chemical fume hood to control exposure.[6][8]
-
Avoid the generation of dust.
-
Keep the compound away from water and moisture, as it is moisture-sensitive and can react to produce toxic gases.[2][5][7][8]
-
Use compatible tools and equipment (e.g., glass, stainless steel).
Post-Handling Procedures:
-
Thoroughly decontaminate the work area and any equipment used.
-
Properly seal and label the waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.[5][8]
-
Remove and properly store or dispose of PPE. Contaminated clothing should be laundered separately.[7]
Caption: A flowchart illustrating the key steps for safely handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Treat as hazardous waste. Consult your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor for specific instructions.[1][2][7][8] |
| Contaminated Labware | Disposable items (e.g., gloves, weigh paper) should be placed in a designated, sealed hazardous waste container. Non-disposable items should be decontaminated with a suitable solvent before washing. |
| Empty Containers | Empty containers should be decontaminated before disposal or recycling.[1] Consult with your EHS office for approved procedures. |
| Spill Cleanup Material | Absorbent materials used for spill cleanup should be collected in a sealed container and disposed of as hazardous waste. |
Spill Response: In the event of a spill, evacuate the area and prevent others from entering. If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use water.[2] Place the absorbed material into a sealed container for hazardous waste disposal. Report the spill to your EHS office.
Caption: A diagram showing the proper disposal pathway for waste generated from this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. nj.gov [nj.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
